4,5-Difluoro-2-nitrobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYAZDHOOLYSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595135 | |
| Record name | 4,5-Difluoro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165671-05-6 | |
| Record name | 4,5-Difluoro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Difluoro-2-nitrobenzonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4,5-Difluoro-2-nitrobenzonitrile. This fluorinated aromatic compound serves as a critical building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development.
Core Chemical Properties
This compound is a solid, stable compound under normal laboratory conditions. Its key physical and chemical properties are summarized in the table below. The presence of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring significantly influences its reactivity, making it a versatile intermediate for introducing specific functionalities into target molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |
| Molecular Weight | 184.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 110 - 113 °C | [1] |
| Boiling Point | Not available (Predicted for a related isomer: 312.0 ± 42.0 °C) | [2] |
| Density | Not available (Predicted for a related isomer: 1.56 ± 0.1 g/cm³) | [2] |
| Solubility in Water | Insoluble (predicted) | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane and chloroform (predicted) | [1] |
| Stability | Stable under normal conditions. May react with strong reducing agents or bases. | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of a Fluoronitro-benzonitrile via Diazotization and Cyanation (adapted from a similar synthesis)
This protocol is based on the synthesis of 2-fluoro-4-nitrobenzonitrile and can be adapted for this compound starting from 4,5-Difluoro-2-nitroaniline.
Step 1: Diazotization of 4,5-Difluoro-2-nitroaniline
-
In a well-ventilated fume hood, dissolve 4,5-Difluoro-2-nitroaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution. The temperature must be maintained below 5 °C throughout the addition to ensure the stability of the diazonium salt.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
Step 2: Sandmeyer Reaction (Cyanation)
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Heat the CuCN solution to a temperature typically between 100-160 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuCN solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, maintain the reaction mixture at an elevated temperature for a specified period to ensure the reaction goes to completion. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ethyl acetate or another suitable extraction solvent.
-
Filter the mixture to remove any solid copper salts.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., toluene or ethanol) or by column chromatography on silica gel to yield the pure product.
Figure 1: General experimental workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitro and nitrile groups strongly activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the fluorine atoms. This makes the compound an excellent scaffold for introducing a variety of functional groups.
The fluorine atoms are good leaving groups in SₙAr reactions, and their displacement can be achieved with a wide range of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines leads to the formation of aminobenzonitriles, which are precursors to a diverse array of heterocyclic compounds.[3]
-
Alkoxides and Phenoxides: These nucleophiles can displace the fluorine atoms to form ether linkages, expanding the molecular diversity for drug design.
-
Thiols: The reaction with thiols provides a route to thioether derivatives.
This predictable and efficient reactivity makes this compound a valuable intermediate in the pharmaceutical industry. Fluorinated building blocks are highly sought after in medicinal chemistry as the incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.
Specifically, substituted benzonitriles are key components in the development of kinase inhibitors, a major class of targeted cancer therapies. Aberrant kinase signaling is a hallmark of many cancers, and small molecule inhibitors that target these kinases are of great therapeutic importance. The nitrile group can act as a hydrogen bond acceptor, mimicking key interactions in the ATP-binding pocket of kinases.
Figure 2: Reactivity of this compound in SₙAr reactions.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its key attributes include a stable, well-defined structure and predictable reactivity, dominated by nucleophilic aromatic substitution. This allows for the strategic introduction of various functional groups, making it an important building block for the synthesis of complex, biologically active molecules, most notably kinase inhibitors. For researchers and scientists in the pharmaceutical and agrochemical industries, a thorough understanding of the properties and reactivity of this compound is essential for the development of novel and effective chemical entities.
References
An In-depth Technical Guide to 4,5-Difluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-nitrobenzonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, safety information, and potential applications, with a focus on its role as a synthetic intermediate. Due to the limited availability of extensive research on this specific molecule, this guide also incorporates data and methodologies from closely related compounds to provide a broader context for its potential applications and experimental considerations.
Core Molecular and Physical Properties
This compound is a solid organic compound characterized by the presence of two fluorine atoms, a nitro group, and a nitrile group attached to a benzene ring. These functional groups impart specific reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |
| Molecular Weight | 184.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility in Water | Insoluble (predicted) | [1] |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) (predicted) | [1] |
| Stability | Stable under normal conditions; may react with strong reducing agents or bases | [1] |
Synthesis and Reactivity
The reactivity of this compound is largely dictated by its electron-withdrawing groups (nitro and nitrile) and the presence of fluorine atoms, which are susceptible to nucleophilic aromatic substitution. This reactivity makes it a versatile intermediate for the synthesis of more complex molecules.
Potential Applications in Drug Discovery and Medicinal Chemistry
Fluorinated benzonitriles are recognized as important scaffolds in the development of therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.
Although specific biological activities for this compound have not been extensively reported, related nitrobenzonitrile derivatives have shown promise in various therapeutic areas:
-
Antiviral Activity: A related nitrobenzene derivative, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), has demonstrated inhibitory effects against a range of picornaviruses.[2] It is suggested to inhibit an early event in viral replication, following uncoating, which is necessary for the synthesis of the majority of viral RNA.[2] This suggests that the nitrobenzonitrile scaffold could be a starting point for the development of novel antiviral agents.
-
Kinase Inhibition: The dinitrofluorobenzene scaffold is found in some kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. The electrophilic nature of the fluorinated and nitrated benzene ring allows for covalent modification of nucleophilic residues in the kinase active site, leading to irreversible inhibition. While not directly studied for this compound, its structural similarity to known kinase inhibitor fragments suggests its potential as a building block in this area.[5]
Experimental Protocols (Representative for Related Compounds)
Given the lack of specific experimental protocols for this compound, the following sections provide detailed methodologies for the synthesis and biological evaluation of closely related compounds. These protocols are intended to serve as a guide for researchers working with similar molecules.
Representative Synthesis of a Dimer from a Precursor
This protocol describes the synthesis of 4,4',5,5'-tetrafluoro-2,2'-dinitrobiphenyl from 4,5-difluoro-2-nitrobenzoic acid, a potential precursor to the title compound.
Materials:
-
4,5-difluoro-2-nitrobenzoic acid
-
Copper(I) iodide (CuI)
-
4 Å molecular sieves
-
Dimethyl sulfoxide (DMSO)
-
Silica gel
-
Hexane
-
Ether
Procedure:
-
To an oven-dried Schlenk tube equipped with a stir bar, add 4,5-difluoro-2-nitrobenzoic acid (0.2 mmol), CuI (0.06 mmol), and 4 Å molecular sieves.
-
Evacuate the tube and backfill with nitrogen three times.
-
Add DMSO (2 mL) via syringe under a nitrogen atmosphere.
-
Seal the tube with a Teflon screwcap and heat the reaction mixture to 140 °C with stirring for the required time.
-
After cooling to room temperature, filter the mixture through a short plug of silica gel and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ether gradient to yield the product.
Representative Antiviral Assay: Plaque Reduction Assay
This protocol is a general method for assessing the antiviral activity of a compound against plaque-forming viruses, such as picornaviruses.
Materials:
-
Confluent monolayers of a suitable host cell line (e.g., Vero cells) in 6-well plates
-
Virus stock of known titer
-
Test compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to various concentrations
-
Culture medium (e.g., Eagle's Minimum Essential Medium) with 2% fetal bovine serum
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Adsorb the virus at a multiplicity of infection (MOI) of 0.01 to 0.1 for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing different concentrations of the test compound.
-
Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells with a formaldehyde solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
The 50% inhibitory concentration (IC₅₀) is determined as the compound concentration that reduces the number of plaques by 50%.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Storage: Store in a cool, dry, well-ventilated area away from heat, flames, and oxidizing agents.[1] Keep the container tightly sealed to prevent moisture absorption.[1]
Logical Workflow for Investigating Novel Benzonitrile Derivatives
The following diagram illustrates a typical workflow for the investigation of a novel benzonitrile derivative, from initial synthesis to biological characterization.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of novel benzonitrile derivatives.
Conclusion
This compound represents a potentially valuable building block for the synthesis of novel compounds in the fields of drug discovery and materials science. Its combination of fluorine, nitro, and nitrile functional groups offers a versatile platform for chemical modification. While direct research on this compound is limited, the known activities of related nitrobenzonitrile and fluorinated aromatic compounds suggest promising avenues for future investigation, particularly in the development of antiviral agents and kinase inhibitors. The experimental protocols and workflows provided in this guide, based on analogous compounds, offer a solid foundation for researchers to begin exploring the potential of this compound.
References
- 1. This compound Manufacturer & Supplier China | Product Details, Safety Data, Uses & Price [nj-finechem.com]
- 2. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
In-Depth Technical Guide: 4,5-Difluoro-2-nitrobenzonitrile
CAS Number: 165671-05-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-nitrobenzonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data for this specific isomer, this guide combines confirmed essential information with extrapolated data from closely related compounds to provide a practical resource for researchers.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₇H₂F₂N₂O₂.[1][2] The presence of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules.[3] The electron-withdrawing nature of these substituents significantly influences the reactivity of the aromatic ring.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2,4-Difluoro-5-nitrobenzonitrile (CAS: 67152-20-9) |
| CAS Number | 165671-05-6[1][2][4] | 67152-20-9[5] |
| Molecular Formula | C₇H₂F₂N₂O₂[1][2] | C₇H₂F₂N₂O₂[5] |
| Molecular Weight | 184.10 g/mol [4] | 184.10 g/mol [5] |
| Appearance | Solid (predicted) | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Experimental Protocols
A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This protocol is illustrative and would require optimization in a laboratory setting.
Hypothetical Synthesis of this compound
Step 1: Nitration of 1,2-Difluorobenzene
-
Reaction: 1,2-Difluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of isomers, including 3,4-difluoronitrobenzene and 2,3-difluoronitrobenzene.
-
Protocol:
-
To a stirred and cooled (0-10 °C) mixture of concentrated sulfuric acid, slowly add 1,2-difluorobenzene.
-
Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the isomers via column chromatography.
-
Step 2: Amination of 3,4-Difluoronitrobenzene
-
Reaction: The purified 3,4-difluoronitrobenzene is subjected to nucleophilic aromatic substitution with ammonia to replace one of the fluorine atoms with an amino group, yielding 4-fluoro-2-nitroaniline or 5-fluoro-2-nitroaniline.
-
Protocol:
-
In a sealed pressure vessel, dissolve 3,4-difluoronitrobenzene in a suitable solvent (e.g., ethanol).
-
Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution.
-
Heat the mixture to a specified temperature and maintain it for several hours.
-
After cooling, the product is isolated by filtration or extraction.
-
Step 3: Sandmeyer Reaction to form this compound
-
Reaction: The resulting amino compound (e.g., a difluoro-nitroaniline precursor) is converted to the corresponding nitrile via a Sandmeyer reaction.
-
Protocol:
-
Dissolve the difluoro-nitroaniline in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.
-
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not available. However, based on its structure and data from similar compounds like 2,4-difluoronitrobenzene and 4-nitrobenzonitrile, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Two aromatic protons would be observed, each showing complex splitting patterns due to coupling with each other and with the two fluorine atoms. |
| ¹³C NMR | Seven distinct carbon signals are expected. The carbon attached to the nitrile group would appear in the 110-120 ppm region. The carbons attached to the fluorine atoms would show large C-F coupling constants. The carbon attached to the nitro group would be downfield shifted. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to the other fluorine and to the adjacent aromatic protons. |
| IR Spectroscopy | Characteristic absorption bands would be expected for the C≡N stretch (around 2230 cm⁻¹), asymmetric and symmetric NO₂ stretches (around 1530 and 1350 cm⁻¹, respectively), and C-F stretches (in the 1100-1300 cm⁻¹ region).[6] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 184. Fragmentation would likely involve the loss of NO₂, CN, and HF. |
Applications in Drug Development and Medicinal Chemistry
Fluorinated benzonitriles are important building blocks in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic handle for the creation of other functional groups. The nitro group can be a key pharmacophore or be reduced to an amino group, which can then be further functionalized.
While no specific biological activity or signaling pathway has been reported for this compound itself, its structural motifs are present in various biologically active molecules. For instance, substituted nitroaromatics are precursors to many kinase inhibitors and other therapeutic agents.
Visualizations
Diagram 1: Hypothetical Synthetic Workflow
Caption: Hypothetical workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Functional Groups in Drug Discovery
References
- 1. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. pschemicals.com [pschemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. 165671-05-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. 2,4-Difluoro-5-nitrobenzonitrile | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 4,5-difluoro-2-nitrobenzonitrile, a valuable intermediate in the development of various pharmaceuticals. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene. This document outlines the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data to support research and development activities.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The synthesis of this compound is achieved through the reaction of 3,4-difluoronitrobenzene with a cyanide salt, such as sodium cyanide. In this reaction, the aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of 3,4-difluoronitrobenzene, the fluorine atom at the 2-position (ortho to the nitro group) is the most susceptible to substitution by the cyanide nucleophile.
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates a fluoride ion to yield the final product. The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is crucial for solvating the cyanide salt and facilitating the reaction.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the main reactant and product, along with typical reaction parameters.
| Parameter | 3,4-Difluoronitrobenzene (Starting Material) | Sodium Cyanide (Reagent) | This compound (Product) |
| Molecular Formula | C₆H₃F₂NO₂ | NaCN | C₇H₂F₂N₂O₂ |
| Molecular Weight | 159.09 g/mol | 49.01 g/mol | 184.10 g/mol [1] |
| Appearance | Colorless to yellow liquid | White crystalline solid | Solid[1] |
| Boiling Point | 207 °C | 1496 °C | Not available |
| Melting Point | 9-11 °C | 563 °C | Not available |
| Stoichiometric Ratio | 1.0 equivalent | 1.1 - 1.5 equivalents | - |
| Typical Solvent | DMSO, DMF | - | - |
| Reaction Temperature | 100 - 150 °C | - | - |
| Typical Yield | - | - | 70 - 90% (estimated) |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is based on established principles of SNAr reactions on activated fluoroaromatic compounds.
Materials:
-
3,4-Difluoronitrobenzene (1.0 eq.)
-
Sodium cyanide (1.2 eq.)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add sodium cyanide (1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO, approximately 5-10 mL per gram of starting material).
-
Addition of Starting Material: Stir the mixture at room temperature to dissolve the sodium cyanide. Once dissolved, add 3,4-difluoronitrobenzene (1.0 eq.) to the flask.
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (approximately 10 times the volume of the reaction mixture). A precipitate of the crude product should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Visualizations
References
An In-depth Technical Guide to 4,5-Difluoro-2-nitrobenzonitrile: A Key Building Block in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-nitrobenzonitrile, a fluorinated benzonitrile derivative that has emerged as a critical intermediate in the synthesis of novel therapeutic agents. This document details its chemical and physical properties, safety information, and its significant role in the development of antiviral compounds, supported by experimental contexts and logical workflows.
Core Chemical and Physical Properties
This compound is a solid aromatic compound with the chemical formula C₇H₂F₂N₂O₂. Its structure, featuring a benzene ring substituted with two adjacent fluorine atoms, a nitro group, and a nitrile group, makes it a versatile reagent for further chemical modifications. The electron-withdrawing nature of the nitro and nitrile groups, combined with the presence of fluorine atoms, significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₂F₂N₂O₂ | - |
| Molecular Weight | 184.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility in Water | Insoluble (predicted) | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform (predicted) | [1] |
| Stability | Stable under normal conditions; may react with strong reducing agents or bases. | [1] |
| Melting Point | Data not available in cited literature. | |
| Boiling Point | Data not available in cited literature. |
Safety and Handling
As with any chemical intermediate, proper handling of this compound is crucial. The compound is classified with several hazard statements, indicating the need for appropriate personal protective equipment (PPE) and adherence to safety protocols in a laboratory setting.
Table 2: Hazard and Precautionary Statements for 5-Fluoro-2-nitrobenzonitrile (as a related example)
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This data is for a related compound, 5-Fluoro-2-nitrobenzonitrile, and should be used as a general guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling.
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general approach for the synthesis of related compounds involves the nitration of a difluorobenzene precursor. For instance, the nitration of p-difluorobenzene using potassium nitrate and sulfuric acid yields 2,5-difluoronitrobenzene[2]. A similar strategy starting from 1,2-difluorobenzene could potentially yield 3,4-difluoronitrobenzene, which could then be a precursor.
The conversion of a nitroaniline to a nitrile via a Sandmeyer-type reaction is a common synthetic route for benzonitriles. For example, 2-fluoro-4-nitroaniline can be converted to 2-fluoro-4-nitrobenzonitrile through a diazotization-bromination reaction followed by cyanation[3].
Purification of fluorinated nitrobenzonitrile compounds is typically achieved through column chromatography on silica gel.
Applications in Drug Development: A Precursor to the Antiviral Agent Benzavir-2
The primary significance of this compound in the field of drug development lies in its role as a key intermediate for the synthesis of the potent antiviral compound 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2) .
Benzavir-2 has demonstrated significant antiviral activity against a broad spectrum of viruses, including:
-
Herpes Simplex Virus (HSV-1 and HSV-2): Notably, benzavir-2 is effective against acyclovir-resistant strains of HSV.[4][5][6] Its potency against these viruses is comparable to that of acyclovir, with an EC₅₀ of 1.5 µM for HSV-1 and 1.6 µM for HSV-2.[4]
-
Human Adenovirus (HAdV): Benzavir-2 was initially developed from a class of anti-adenoviral compounds.[6][7]
-
Flaviviruses: This includes Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever virus (YFV), tick-borne encephalitis virus, Japanese encephalitis virus, and dengue virus.[8]
The mechanism of action of benzavir-2 is believed to differ from that of nucleoside analogs like acyclovir.[4][6] It is suggested to interfere with the viral DNA replication machinery.[4] In the case of flaviviruses, it appears to act at an early stage of the viral life cycle.[8] The broad-spectrum activity of benzavir-2 makes its precursor, this compound, a compound of high interest to the pharmaceutical industry.
Experimental Protocols in the Evaluation of Benzavir-2
The antiviral efficacy of benzavir-2, synthesized from this compound, has been assessed using various established experimental protocols.
Antiviral Activity Assessment by Quantitative PCR (qPCR)
This method is used to quantify the inhibition of viral genome replication.
Methodology:
-
Cell Culture: Green Monkey Kidney (GMK) cells or other suitable host cells are cultured to confluency in appropriate media.
-
Infection: Cells are infected with the virus of interest (e.g., HSV-1 or HSV-2).
-
Compound Treatment: Following infection, the cells are treated with varying concentrations of the test compound (e.g., benzavir-2) and a control (e.g., acyclovir).
-
DNA Extraction: After a suitable incubation period, total DNA is extracted from the cells.
-
qPCR Analysis: The number of viral genomes is quantified using qPCR with primers and probes specific to a viral gene. The results are often normalized to a host cell gene to account for variations in cell number.
-
Data Analysis: The percentage inhibition of viral replication is calculated by comparing the number of viral genomes in treated cells to that in untreated cells.[4] The 50% effective concentration (EC₅₀) is determined from dose-response curves.[6]
Plaque Formation Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Methodology:
-
Cell Monolayer: A confluent monolayer of host cells is prepared in multi-well plates.
-
Viral Inoculation: The cells are inoculated with a dilution of the virus that will produce a countable number of plaques.
-
Compound Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The reduction in plaque formation in the presence of the compound is used to determine its antiviral activity.[8]
Visualizing Logical Relationships
The following diagrams illustrate the logical flow from the starting material to its application and the proposed mechanism of its derivative.
Caption: Workflow from precursor to antiviral evaluation.
Caption: Inhibition of viral replication by Benzavir-2.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals. Its utility as a precursor for the broad-spectrum antiviral agent benzavir-2 highlights its importance for researchers in medicinal chemistry and virology. Further investigation into the synthesis and reactivity of this compound, as well as the precise molecular targets of its derivatives, will undoubtedly pave the way for the discovery of novel and effective treatments for a range of viral diseases.
References
- 1. This compound Manufacturer & Supplier China | Product Details, Safety Data, Uses & Price [nj-finechem.com]
- 2. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. journals.asm.org [journals.asm.org]
- 5. 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Activity of Benzavir-2 against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,5-Difluoro-2-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Difluoro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
Due to a lack of publicly available experimental spectra, the following data has been generated using validated computational prediction tools. These values provide a reliable reference for the analysis of this compound.
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 - 8.4 | Doublet of doublets | ~9, ~6 | H-6 |
| ~7.8 - 8.0 | Doublet of doublets | ~10, ~7 | H-3 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predicted values can vary slightly based on the prediction algorithm and solvent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 (d, J ≈ 270 Hz) | C-F |
| ~150 - 155 (d, J ≈ 270 Hz) | C-F |
| ~135 - 140 | C-NO₂ |
| ~125 - 130 | C-H |
| ~115 - 120 | C-H |
| ~110 - 115 | C-CN |
| ~105 - 110 | C-CN |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Carbon-fluorine couplings can lead to complex splitting patterns and are often challenging to predict with high accuracy.
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The predicted vibrational frequencies for this compound are presented below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 - 2250 | Strong | C≡N stretch |
| ~1530 - 1550 | Strong | Asymmetric NO₂ stretch |
| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~1600 - 1620 | Medium | C=C aromatic ring stretch |
| ~1200 - 1300 | Strong | C-F stretch |
| ~850 - 950 | Medium | C-H out-of-plane bend |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 184 | 100 | [M]⁺ (Molecular Ion) |
| 154 | ~40 | [M-NO]⁺ |
| 138 | ~60 | [M-NO₂]⁺ |
| 109 | ~30 | [M-NO₂-HCN]⁺ |
Ionization Method: Electron Ionization (EI) at 70 eV. Fragmentation patterns are predictions and may vary based on experimental conditions.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle sonication may be used to aid dissolution.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient.
-
For ¹³C NMR, use a proton-decoupled single-pulse experiment. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to encompass the expected chemical shifts for aromatic compounds.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Acquire the sample spectrum. Typically, a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans is sufficient.
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing :
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction :
-
For a solid sample, a direct insertion probe is typically used.
-
Load a small amount of this compound into a capillary tube and place it on the probe tip.
-
Insert the probe into the mass spectrometer's ion source.
-
-
Instrument Setup and Data Acquisition :
-
Set the ionization mode to Electron Ionization (EI).
-
Use a standard electron energy of 70 eV.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and expected fragments.
-
-
Data Analysis :
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with the predicted spectrum or library data for confirmation.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, FT-IR, and Mass Spectrometry analysis.
Caption: Relationship between molecular structure and derived spectroscopic information.
Solubility Profile of 4,5-Difluoro-2-nitrobenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Difluoro-2-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents qualitative solubility predictions, quantitative data for a structurally similar compound (3-nitrobenzonitrile) to provide reasonable estimations, and a detailed, adaptable experimental protocol for determining precise solubility values.
Predicted Solubility Profile
Based on its chemical structure, this compound is predicted to be soluble in common organic solvents. The presence of the polar nitro and nitrile groups, combined with the non-polar difluorinated benzene ring, suggests a degree of solubility in a range of organic solvents. One source predicts that it is soluble in dichloromethane and chloroform, while being insoluble in water due to its non-polar nature[1].
Quantitative Solubility Data of a Structural Analog: 3-Nitrobenzonitrile
To provide a quantitative perspective, the following table summarizes the mole fraction solubility (x₁) of the structurally related compound, 3-nitrobenzonitrile, in various organic solvents at different temperatures. This data can serve as a valuable reference for estimating the solubility of this compound and for guiding solvent selection in experimental work. The solubility of 3-nitrobenzonitrile was found to increase with a rise in temperature across all tested solvents.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Methanol | 278.15 | 29.56 |
| 283.15 | 34.98 | |
| 288.15 | 41.52 | |
| 293.15 | 49.34 | |
| 298.15 | 58.64 | |
| 303.15 | 69.69 | |
| 308.15 | 82.78 | |
| 313.15 | 98.24 | |
| 318.15 | 116.40 | |
| Ethanol | 278.15 | 22.84 |
| 283.15 | 26.98 | |
| 288.15 | 31.90 | |
| 293.15 | 37.78 | |
| 298.15 | 44.78 | |
| 303.15 | 53.11 | |
| 308.15 | 62.97 | |
| 313.15 | 74.59 | |
| 318.15 | 88.30 | |
| Acetone | 278.15 | 179.30 |
| 283.15 | 205.60 | |
| 288.15 | 234.50 | |
| 293.15 | 266.60 | |
| 298.15 | 302.10 | |
| 303.15 | 341.60 | |
| 308.15 | 385.40 | |
| 313.15 | 434.10 | |
| 318.15 | 488.20 | |
| Acetonitrile | 278.15 | 134.10 |
| 283.15 | 155.00 | |
| 288.15 | 178.60 | |
| 293.15 | 205.30 | |
| 298.15 | 235.50 | |
| 303.15 | 269.70 | |
| 308.15 | 308.40 | |
| 313.15 | 352.40 | |
| 318.15 | 402.40 | |
| Ethyl Acetate | 278.15 | 129.20 |
| 283.15 | 149.30 | |
| 288.15 | 172.10 | |
| 293.15 | 198.00 | |
| 298.15 | 227.40 | |
| 303.15 | 260.80 | |
| 308.15 | 298.80 | |
| 313.15 | 342.00 | |
| 318.15 | 391.10 | |
| Toluene | 278.15 | 56.41 |
| 283.15 | 66.83 | |
| 288.15 | 79.11 | |
| 293.15 | 93.68 | |
| 298.15 | 111.00 | |
| 303.15 | 131.50 | |
| 308.15 | 155.20 | |
| 313.15 | 182.70 | |
| 318.15 | 214.60 |
Data extracted from "Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15)"
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, the following robust experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the time required to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
HPLC Method:
-
Inject the prepared standard solutions and the diluted sample onto a suitable HPLC system.
-
Develop a method that provides good separation and a sharp peak for this compound.
-
Integrate the peak areas of the chromatograms.
-
-
UV-Vis Spectrophotometry Method:
-
Measure the absorbance of the standard solutions and the diluted sample at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area (from HPLC) or absorbance (from UV-Vis) of the standard solutions against their known concentrations.
-
Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of the solubility determination protocol.
Caption: High-level experimental workflow for solubility determination.
Caption: Detailed step-by-step experimental protocol.
References
Stability of 4,5-Difluoro-2-nitrobenzonitrile Under Normal Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4,5-Difluoro-2-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The document outlines its stability under normal conditions, recommended storage, and potential degradation pathways. It further details standardized experimental protocols for stability assessment in line with international guidelines, providing a framework for researchers to evaluate this and similar compounds.
Core Stability Profile
This compound is a solid that is considered chemically stable under standard ambient conditions, such as room temperature.[1][2] However, its stability can be compromised by specific environmental factors and contact with incompatible materials.
Key Stability Characteristics:
-
Thermal Stability: The compound is stable at room temperature.[1] Thermal decomposition, which can lead to the release of irritating gases and vapors, typically requires elevated temperatures.[3]
-
Sensitivity to Moisture: To prevent potential degradation, it is crucial to avoid moisture.[2] The compound should be stored in a tightly sealed container to prevent moisture absorption.[2]
-
Reactivity with Other Substances: The compound may react with strong reducing agents or bases.[2] It is also known to be incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.
Quantitative Stability Data
While specific public-domain quantitative stability data for this compound, such as degradation rates or detailed shelf-life analysis, is limited, the following table outlines the parameters that are typically evaluated in a comprehensive stability study according to established guidelines.[4][5]
| Parameter | Typical Specification | Purpose |
| Physical Attributes | ||
| Appearance | White to off-white solid | To detect physical changes such as color variation or melting. |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform (predicted).[2] | To ensure the material's physical properties remain consistent. |
| Chemical Attributes | ||
| Assay (Purity) | Typically ≥98% | To quantify the amount of the active substance and monitor its degradation over time. |
| Degradation Products | Individual unknown impurities: ≤0.10% Total impurities: ≤0.5% | To identify and quantify any new substances that form as a result of decomposition, which is critical for safety and efficacy.[5] |
| Water Content (Moisture) | Typically ≤0.5% | To monitor for moisture absorption, which can be a key factor in degradation.[2] |
| Microbiological Attributes | ||
| Microbial Limits | Conforms to standard limits for non-sterile substances. | To ensure the material does not support microbial growth, which can affect its quality and safety.[4] |
Experimental Protocols for Stability Assessment
The following methodologies are based on the International Council for Harmonisation (ICH) and Organisation for Economic Co-operation and Development (OECD) guidelines for stability testing of new drug substances.[3][4][6][7]
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of a substance under recommended storage conditions and to understand its behavior under short-term excursions to more extreme conditions.[8][9]
Methodology:
-
Sample Preparation: At least three primary batches of this compound are packaged in a container closure system that simulates the proposed packaging for storage and distribution.[5]
-
Storage Conditions:
-
Testing Frequency:
-
Analytical Evaluation: At each time point, samples are tested for the parameters outlined in the quantitative data table above, using validated stability-indicating methods (e.g., HPLC for assay and impurities).
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and pathways, and for establishing the intrinsic stability of the molecule.[10][11] These studies involve exposing the compound to conditions more severe than those used in accelerated studies.[4]
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the chemical stability of a substance.
Methodologies:
-
Hydrolytic Degradation:
-
Prepare solutions or suspensions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) media.
-
Expose the samples to elevated temperatures (e.g., 60°C) for a defined period.
-
Analyze samples at various time points to determine the extent of degradation.
-
-
Oxidative Degradation:
-
Dissolve or suspend the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Maintain the solution at room temperature or slightly elevated temperature.
-
Monitor the sample over time for degradation.
-
-
Thermal Degradation (Solid State):
-
Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, etc.) for a set duration.[4]
-
Analyze the sample for degradation products and loss of purity.
-
Alternatively, use thermogravimetric analysis (TGA) to determine the onset temperature of decomposition and differential scanning calorimetry (DSC) to observe thermal events like melting and decomposition.[12]
-
-
Photostability:
-
Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14][15]
-
A control sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same temperature and humidity conditions.[14]
-
Analyze both the exposed and control samples to determine the extent of photodegradation.
-
Incompatible Materials and Decomposition
Understanding the incompatibilities of this compound is critical for ensuring its stability during storage and handling. The diagram below illustrates the key material classes to avoid and the potential hazardous decomposition products that may be generated under thermal stress.
Incompatibility and Decomposition Pathway
Caption: Incompatible materials and potential thermal decomposition products.
Conclusion
This compound is a stable compound under normal, controlled conditions. Its stability is best maintained by storing it in a cool, dry, well-ventilated area, in a tightly sealed container, and away from incompatible materials such as strong bases, reducing agents, acids, and oxidizing agents. While quantitative degradation data for this specific molecule is not widely published, a robust stability-testing program based on ICH and OECD guidelines, including long-term, accelerated, and forced degradation studies, is necessary to fully characterize its stability profile for drug development and manufacturing purposes. The experimental protocols and workflows provided in this guide offer a comprehensive framework for undertaking such an evaluation.
References
- 1. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 2. This compound Manufacturer & Supplier China | Product Details, Safety Data, Uses & Price [nj-finechem.com]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. google.com [google.com]
- 9. mdpi.com [mdpi.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
The Synthetic Utility of 4,5-Difluoro-2-nitrobenzonitrile: A Versatile Precursor for Bioactive Molecules
For Immediate Release
SHANGHAI, China – December 24, 2025 – 4,5-Difluoro-2-nitrobenzonitrile is a key starting material in the synthesis of a variety of chemical compounds, particularly in the development of kinase inhibitors for therapeutic use. Its unique structure, featuring two fluorine atoms and a nitro group, makes it highly reactive towards nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthetic applications of this compound, focusing on its role in the preparation of biologically active molecules.
Core Synthetic Applications: Nucleophilic Aromatic Substitution
The primary reactivity of this compound is governed by the electron-withdrawing nature of the nitro and cyano groups, which activates the aromatic ring for nucleophilic attack. The fluorine atoms serve as excellent leaving groups in SNAr reactions. This allows for the selective substitution of one or both fluorine atoms with a variety of nucleophiles, including amines, anilines, and thiols.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Aniline | 4-(Phenylamino)-5-fluoro-2-nitrobenzonitrile | Methanol, room temperature, 30-45 min | Not specified |
| Morpholine | 4-Morpholino-5-fluoro-2-nitrobenzonitrile | Ethanol, reflux, 18 h | 88 |
| N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)-5-fluoro-2-nitrobenzonitrile | N-Methylpiperazine, 80 °C, 12 h | Not specified |
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound and related compounds.
Protocol 1: General Procedure for Reaction with Anilines
A mixture of this compound (1.0 eq) and a substituted aniline (1.1-1.5 eq) in a suitable solvent such as methanol or ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate is filtered and crystallized from a suitable solvent system like methanol-water to yield the desired N-substituted-4-amino-5-fluoro-2-nitrobenzonitrile derivative.
Protocol 2: Synthesis of 4-Morpholino-5-fluoro-2-nitrobenzonitrile
To a solution of this compound (1.0 eq) in ethanol, morpholine (1.0 eq) and triethylamine (1.0 eq) are added. The reaction mixture is heated to reflux for 18 hours. After cooling, the mixture is diluted with water and the resulting solid is filtered and air-dried to afford the product as a yellow solid.[1]
Protocol 3: Synthesis of a Bosutinib Intermediate Precursor
A mixture of a 4-chloro-quinoline derivative, 2,4-dichloro-5-methoxyaniline, and pyridine hydrochloride in 2-ethoxyethanol is heated at reflux. The reaction mixture is then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed, filtered, and concentrated to yield the intermediate. This intermediate is then reacted with N-methylpiperazine in the presence of sodium iodide at 80 °C for 12 hours. The product is isolated by extraction and concentration.
Visualizing Synthetic Pathways and Biological Relevance
The compounds synthesized from this compound are often designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. For instance, derivatives of this starting material can be elaborated into potent kinase inhibitors targeting the Bcr-Abl and Src kinases, which are crucial in chronic myeloid leukemia (CML).
The development of inhibitors targeting these pathways is a cornerstone of modern cancer therapy. The constitutive activity of the Bcr-Abl fusion protein is the primary driver of CML.[2] Bcr-Abl, in turn, activates several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[3][4] Src kinases are also implicated in CML and other cancers, promoting cell growth, division, and migration.[5] Small molecule inhibitors, often synthesized from versatile building blocks like this compound, are designed to block the ATP-binding site of these kinases, thereby inhibiting their function and halting the progression of the disease.
References
- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Difluoro-2-nitrobenzonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Difluoro-2-nitrobenzonitrile is a halogenated aromatic compound of interest in medicinal chemistry and materials science. Its trifunctional nature, featuring fluoro, nitro, and nitrile groups, offers a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route in the absence of a definitive discovery paper, and a discussion of its potential applications in drug discovery and development.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and physicochemical properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The benzonitrile moiety is also a key pharmacophore found in numerous approved drugs, where the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.[3] The nitro group, a strong electron-withdrawing group, further activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group, providing a key handle for further derivatization.
This compound combines these three crucial functional groups, making it a potentially valuable building block for the synthesis of novel bioactive compounds. This guide summarizes the known properties of this compound and explores its synthetic chemistry and potential applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₂F₂N₂O₂ | [4] |
| Molecular Weight | 184.10 g/mol | [4] |
| Appearance | Solid (Predicted) | [4] |
| Solubility in Water | Insoluble (Predicted) | [4] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform (Predicted) | [4] |
| Stability | Stable under normal conditions; may react with strong reducing agents or bases. | [4] |
Synthesis of this compound
A definitive historical account of the first synthesis of this compound is not prominently available in the scientific literature. However, a plausible and logical synthetic route can be devised based on established organic chemistry principles, starting from the commercially available 1,2-difluoro-4-nitrobenzene. This proposed synthesis involves the introduction of a cyano group via a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 1,2-difluoro-4-nitrobenzene with a cyanide source, such as sodium cyanide, in a polar aprotic solvent. The nitro group activates the aromatic ring towards nucleophilic attack. While both fluorine atoms are potential leaving groups, the fluorine at the 2-position is ortho to the activating nitro group, making it the more likely site of substitution.
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on analogous nucleophilic aromatic substitution reactions for the synthesis of benzonitriles.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in anhydrous DMSO or DMF.
-
Add sodium cyanide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Characterization:
The purified product should be characterized by standard analytical techniques:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure and substitution pattern.
-
Mass Spectrometry to determine the molecular weight.
-
Infrared (IR) Spectroscopy to identify the characteristic functional groups (C≡N, NO₂, C-F).
-
Melting Point determination.
Potential Applications in Drug Development
While specific biological activities for this compound are not widely reported, its structural motifs are of significant interest in medicinal chemistry.
Role of the Fluorine Atoms
The presence of two fluorine atoms can significantly impact a molecule's properties. Fluorine substitution can:
-
Enhance metabolic stability by blocking sites of oxidative metabolism.[1]
-
Increase lipophilicity , which can improve membrane permeability and oral bioavailability.[4][5]
-
Modulate pKa of nearby functional groups, affecting the ionization state and solubility of the molecule.[1]
-
Serve as a bioisostere for a hydroxyl group or a hydrogen atom, allowing for fine-tuning of steric and electronic interactions with a biological target.[6][7]
Versatility of the Nitrile Group
The nitrile group is a versatile functional group in drug design. It can:
-
Act as a hydrogen bond acceptor , interacting with amino acid residues in a protein's active site.
-
Be readily hydrolyzed to a carboxylic acid or reduced to an amine , providing a handle for further synthetic modifications.
-
Be a key component of covalent inhibitors , although this is less common for aromatic nitriles.
Synthetic Utility of the Nitro Group
The nitro group is a strong electron-withdrawing group that:
-
Activates the aromatic ring for nucleophilic aromatic substitution, as demonstrated in the proposed synthesis.[8][9]
-
Can be easily reduced to an amine , which is a common and crucial transformation in the synthesis of many pharmaceuticals. This amino group can then be used to form amides, sulfonamides, or participate in various coupling reactions to build more complex molecular architectures.
The combination of these three functional groups in this compound makes it a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. For example, it could be used to synthesize novel kinase inhibitors, protease inhibitors, or other targeted therapies where the specific substitution pattern can be exploited to achieve desired potency and selectivity.
Conclusion
This compound is a chemical entity with significant potential as a building block in medicinal chemistry and materials science. While its own discovery and history are not well-documented, its synthesis is feasible through established chemical methods. The unique combination of fluoro, nitro, and nitrile functional groups on an aromatic scaffold provides a rich platform for the generation of diverse and complex molecules. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted to fully realize its potential in the development of new therapeutics and functional materials.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 4,5-Difluoro-2-nitrobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-nitrobenzonitrile is a versatile building block in medicinal chemistry and drug discovery, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing groups, a nitro (-NO₂) group and a cyano (-CN) group, strongly activates the aromatic ring towards nucleophilic attack. The two fluorine atoms serve as excellent leaving groups, allowing for the introduction of a wide variety of nucleophiles to construct complex molecular architectures. This document provides detailed application notes on the reactivity and regioselectivity of this compound in SNAr reactions and offers generalized experimental protocols for its use in the synthesis of potential therapeutic agents.
Regioselectivity in Nucleophilic Aromatic Substitution
The substitution pattern of this compound in SNAr reactions is dictated by the electronic effects of the activating groups. The nitro group at the C2 position and the cyano group at the C1 position exert a strong electron-withdrawing effect, making the adjacent carbon atoms electrophilic. The regioselectivity of the substitution is primarily governed by the position of the strongest activating group relative to the leaving groups.
In the case of this compound, the nitro group is a more powerful activating group for SNAr than the cyano group. The fluorine atom at the C4 position is para to the strongly activating nitro group, while the fluorine atom at the C5 position is meta. Nucleophilic attack is preferentially directed to the position that is either ortho or para to the strongest electron-withdrawing group, as this allows for the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance. Consequently, nucleophilic attack will predominantly occur at the C4 position , leading to the displacement of the fluoride at this position.
Applications in the Synthesis of Bioactive Molecules
The regioselective substitution of the C4-fluorine atom of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activity, particularly as kinase inhibitors. The resulting 4-substituted-5-fluoro-2-nitrobenzonitrile can undergo further transformations, such as reduction of the nitro group followed by cyclization, to generate diverse scaffolds for drug development.
Synthesis of Benzimidazole Derivatives
One important application is the synthesis of substituted benzimidazoles. This can be achieved through a two-step sequence involving an initial SNAr reaction with an aniline derivative, followed by reductive cyclization. Benzimidazoles are a prominent structural motif in many approved drugs and clinical candidates.
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution of this compound with common nucleophiles. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Anilines)
Objective: To synthesize 4-(arylamino)-5-fluoro-2-nitrobenzonitrile derivatives.
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol (EtOH))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the substituted aniline (1.0 - 1.2 equivalents) to the solution.
-
Add the base (Et₃N or DIPEA, 1.5 - 2.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Reaction with Phenol Nucleophiles
Objective: To synthesize 4-aryloxy-5-fluoro-2-nitrobenzonitrile derivatives.
Materials:
-
This compound
-
Substituted phenol (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 - 1.2 equivalents), the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 equivalents), and the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Reaction with Thiol Nucleophiles
Objective: To synthesize 4-(arylthio)-5-fluoro-2-nitrobenzonitrile derivatives.
Materials:
-
This compound
-
Substituted thiol (1.0 - 1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (NaH or K₂CO₃, 1.2 - 1.5 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add the substituted thiol (1.0 - 1.1 equivalents).
-
Stir the mixture at 0 °C for 20-30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (if NaH was used) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the crude product by flash chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the SNAr of this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile (Aniline Derivative) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Et₃N | EtOH | 80 | 4-8 | 75-90 |
| 4-Methoxyaniline | DIPEA | DMF | 60 | 2-6 | 80-95 |
| 4-Chloroaniline | Et₃N | DMSO | 80 | 6-12 | 70-85 |
Table 2: Reaction with Phenol Nucleophiles
| Nucleophile (Phenol Derivative) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6-12 | 70-85 |
| 4-Cresol | Cs₂CO₃ | Acetonitrile | 80 (reflux) | 4-8 | 75-90 |
| 4-Chlorophenol | K₂CO₃ | DMSO | 100 | 8-16 | 65-80 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile (Thiol Derivative) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | NaH | THF | rt | 2-4 | 85-95 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 60 | 3-6 | 80-90 |
| 4-Chlorothiophenol | NaH | THF | rt | 4-8 | 75-85 |
Safety Precautions
-
This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Bases such as sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Application Notes: 4,5-Difluoro-2-nitrobenzonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-nitrobenzonitrile is a valuable aromatic building block in medicinal chemistry, prized for its unique electronic properties and versatile reactivity. The presence of two fluorine atoms and a nitro group on the benzonitrile scaffold significantly influences its chemical behavior, making it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atoms can enhance the metabolic stability and binding affinity of the final drug candidates. The nitro group can also be readily reduced to an amine, providing a key functional handle for further elaboration into various heterocyclic scaffolds, such as those found in kinase inhibitors.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Key Applications in Medicinal Chemistry
The strategic placement of fluorine and nitro substituents makes this compound a versatile precursor for several classes of therapeutic agents:
-
Kinase Inhibitors: The difluoro-aminobenzonitrile core, obtained after reduction of the nitro group, is a key pharmacophore in a variety of kinase inhibitors. The fluorine atoms can form favorable interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity.
-
Heterocyclic Scaffolds: The reactive nature of this building block allows for the construction of complex heterocyclic systems, which are prevalent in many drug classes.
-
Modulation of Physicochemical Properties: The incorporation of the difluorinated phenyl ring can improve the lipophilicity and metabolic stability of drug candidates, leading to enhanced pharmacokinetic profiles.
Experimental Protocols
The following protocols describe key transformations of this compound to generate versatile intermediates for drug discovery.
Protocol 1: Reduction of the Nitro Group to Synthesize 2-Amino-4,5-difluorobenzonitrile
This protocol details the reduction of the nitro group of this compound to yield the corresponding amine, a crucial intermediate for further synthetic elaborations.
Materials:
-
This compound
-
Sodium Dithionite (Na2S2O4) (85% purity)
-
Ethanol (EtOH)
-
Water (H2O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Ethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (3.68 g, 20 mmol), ethanol (150 mL), and water (20 mL).
-
Add sodium dithionite (85% purity, 8.19 g, 40 mmol) to the mixture.
-
Stir the resulting mixture at reflux overnight.
-
After the reaction is complete, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.
-
Suspend the residue in saturated aqueous NaHCO3 (200 mL).
-
Extract the aqueous suspension with ethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-4,5-difluorobenzonitrile.
Protocol 2: Exemplary Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Precursor
This protocol illustrates a potential synthetic route towards a pyrazolopyrimidine scaffold, a common core in VEGFR-2 inhibitors, starting from a derivative of this compound. This is a representative procedure, and optimization may be required for specific substrates.
Materials:
-
2-Amino-4,5-difluorobenzonitrile (from Protocol 1)
-
A suitable aminopyrazole derivative
-
Sodium ethoxide
-
Absolute ethanol
-
Malononitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol.
-
In a round-bottom flask, dissolve the aminopyrazole derivative (1 equivalent) in the sodium ethoxide solution.
-
To this solution, add 2-amino-4,5-difluorobenzonitrile (1 equivalent) and malononitrile (1 equivalent).
-
Heat the reaction mixture to reflux for 7 hours.
-
Allow the reaction to cool to room temperature overnight.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the desired pyrazolopyrimidine product.
Quantitative Data: Biological Activity of Structurally Related Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line |
| Thieno[2,3-d]pyrimidine Derivative 21b | VEGFR-2 | 33.4 | - |
| Thieno[2,3-d]pyrimidine Derivative 21c | VEGFR-2 | 47.0 | - |
| Thieno[2,3-d]pyrimidine Derivative 21e | VEGFR-2 | 21 | - |
| Furo[2,3-d]pyrimidine Derivative 15b | VEGFR-2 | 946 | HUVEC |
Data sourced from a study on furopyrimidine and thienopyrimidine based-derivatives as VEGFR-2 inhibitors.[1]
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In many cancers, VEGFR-2 is overexpressed, leading to increased tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block its downstream signaling, thereby inhibiting angiogenesis and suppressing tumor progression.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis and evaluation of a kinase inhibitor derived from this compound.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for facile introduction of a difluorinated phenyl moiety and provides multiple handles for synthetic diversification. The protocols and data presented herein demonstrate its potential in the development of novel kinase inhibitors, particularly those targeting the VEGFR-2 signaling pathway. Researchers in drug discovery are encouraged to explore the rich chemistry of this building block to generate novel therapeutic candidates.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,5-Difluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-nitrobenzonitrile is a versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly kinase inhibitors. The presence of two fluorine atoms and a nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the nitrile group provides a key handle for subsequent cyclization reactions. This application note provides a detailed protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, a scaffold known to be effective against various kinases such as Cyclin-Dependent Kinases (CDKs), Protein Kinase D (PKD), and RET kinase.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process starting from this compound:
-
Nucleophilic Aromatic Substitution: Reaction of this compound with a hydrazine derivative to form a substituted aminopyrazole.
-
Cyclization: Ring closure of the aminopyrazole intermediate to form the pyrazolo[3,4-d]pyrimidine core.
-
Functionalization (Optional): Further modification of the pyrazolo[3,4-d]pyrimidine core to introduce various side chains to enhance potency and selectivity against specific kinase targets.
Experimental Workflow
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Experimental Protocols
Step 1: Synthesis of 3-Amino-4-cyano-5-fluoro-1-phenyl-1H-pyrazole
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Triethylamine (TEA)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add phenylhydrazine (1.1 eq) and triethylamine (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 3-amino-4-cyano-5-fluoro-1-phenyl-1H-pyrazole.
Step 2: Synthesis of 4-Amino-5-fluoro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
3-Amino-4-cyano-5-fluoro-1-phenyl-1H-pyrazole
-
Formamide
Procedure:
-
A mixture of 3-amino-4-cyano-5-fluoro-1-phenyl-1H-pyrazole (1.0 eq) and formamide (10-15 eq) is heated at 180-190 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture and stir to induce precipitation.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford 4-amino-5-fluoro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Step 3: Synthesis of a Representative Kinase Inhibitor (Example: Suzuki Coupling)
Materials:
-
4-Amino-5-fluoro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a degassed mixture of 4-amino-5-fluoro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add Pd(dppf)Cl₂ (0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final kinase inhibitor.
Quantitative Data
The following tables summarize the inhibitory activities (IC₅₀ values) of representative kinase inhibitors with the pyrazolo[3,4-d]pyrimidine scaffold against various kinases.
Table 1: Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3, 1, 1, 4 |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK9 | 190, 44, 67, 18, <10 |
| (R)-roscovitine | CDK1, CDK2, CDK7, CDK9 | 2700, 100, 500, 800 |
| BAY-1000394 | CDK1, CDK2, CDK3, CDK4, CDK7, CDK9 | 5-25 |
Table 2: Protein Kinase D (PKD) Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) |
| CRT0066101 | PKD1, PKD2, PKD3 | 1, 2.5, 2 |
| kb NB 142-70 | PKD1, PKD2, PKD3 | 28.3, 58.7, 53.2 |
| 3-IN-PP1 | PKD1, PKD2, PKD3 | 108, 94, 108 |
| CID755673 | PKD1, PKD2, PKD3 | 182, 280, 227 |
Table 3: RET Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Pralsetinib | RET (various fusions/mutations) | 0.3-0.5 |
| Selpercatinib | RET (various fusions/mutations) | 0.4-2.1 |
| Cabozantinib | RET | 5.2 |
| Vandetanib | RET | 100 |
Signaling Pathway Diagrams
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway and the point of inhibition.
PKD Signaling Pathway
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 4,5-Difluoro-2-nitrobenzonitrile with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 4,5-Difluoro-2-nitrobenzonitrile and various amines. This nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for the synthesis of a diverse range of substituted benzonitrile derivatives. The resulting products are valuable intermediates in the development of novel pharmaceuticals and functional materials, owing to the unique electronic properties conferred by the fluorine and nitro substituents.
The presence of two fluorine atoms at the 4- and 5-positions, activated by the electron-withdrawing nitro and cyano groups, makes this compound highly susceptible to nucleophilic attack. Typically, the fluorine atom at the 4-position, being para to the strongly activating nitro group, is the more reactive site for substitution. The reaction conditions can often be tuned to favor either mono- or di-substitution, providing a versatile platform for creating molecular complexity.
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with primary and secondary amines. These are based on established methodologies for analogous activated fluoroaromatic compounds. Researchers should optimize the reaction conditions for each specific amine substrate.
Protocol 1: Mono-substitution with a Primary or Secondary Amine
This protocol is designed to favor the formation of the 4-amino-5-fluoro-2-nitrobenzonitrile derivative.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N), or Diisopropylethylamine (DIPEA))
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent, add the amine (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Di-substitution with a Primary or Secondary Amine
This protocol is designed to favor the formation of the 4,5-diamino-2-nitrobenzonitrile derivative.
Materials:
-
Same as Protocol 1.
Procedure:
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent, add the amine (2.5-3.0 equivalents) and the base (3.0-4.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C. Higher temperatures are generally required for the second substitution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the reaction of a related compound, 4,5-difluoro-1,2-dinitrobenzene, with various amines. This data is provided to illustrate the expected yields and reaction conditions for analogous reactions with this compound.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Dimethylamine (from DMF decomposition) | KOH | DMF/H2O | RT | 0.25 | 2-(Dimethylamino)-4,5-dinitrofluorobenzene | 24 |
| 2 | Diisopropylethylamine (Hünig's base) | - | DMF | 100 | 24 | 2-(Dimethylamino)-4,5-dinitrofluorobenzene | Low |
| 3 | Triethylamine | - | DMF | 100 | 24 | 2-(Diethylamino)-4,5-dinitrofluorobenzene | - |
| 4 | Dimethylamine HCl | Et3N | EtOH | - | - | 2-(Dimethylamino)-4,5-dinitrofluorobenzene | - |
| 5 | Dimethylamine HCl (excess) | Et3N | EtOH (in sealed vessel) | 120 | 24 | 1,2-Bis(dimethylamino)-4,5-dinitrobenzene | - |
Data is illustrative and based on reactions with 4,5-difluoro-1,2-dinitrobenzene as reported in the literature.
Mandatory Visualization
Application of 4,5-Difluoro-2-nitrobenzonitrile in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-nitrobenzonitrile is a fluorinated aromatic compound with significant potential as a versatile intermediate in the synthesis of novel agrochemicals. The presence of two fluorine atoms, a nitro group, and a nitrile functionality imparts unique reactivity and physicochemical properties to the molecule. The fluorine substituents can enhance the biological efficacy, metabolic stability, and lipophilicity of the final agrochemical product, attributes that are highly desirable in the development of modern crop protection agents.
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented and researched agrochemical classes. This document provides illustrative synthetic applications and detailed protocols based on established chemical transformations of analogous fluorinated benzonitriles, offering a guide for researchers exploring the potential of this compound in the discovery of new herbicides, fungicides, and insecticides.
Key Synthetic Transformations and Potential Applications
The chemical reactivity of this compound is primarily centered around three key areas:
-
Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms: The electron-withdrawing nature of the nitro and nitrile groups activates the fluorine atoms, particularly the one at the C-4 position, for displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups and the construction of diverse molecular scaffolds.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which serves as a crucial handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings common in many agrochemicals.
-
Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or used in cycloaddition reactions to form various heterocycles.
These transformations can be employed in a modular fashion to generate a library of compounds for biological screening.
Illustrative Synthetic Pathways
The following schemes illustrate potential synthetic pathways for deriving herbicidal and fungicidal scaffolds from this compound. These are proposed routes based on the known reactivity of similar compounds.
Experimental Protocols
The following are detailed, illustrative protocols for key transformations of this compound. Note: These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution of a Fluorine Atom
Synthesis of 4-(4-methoxyphenoxy)-5-fluoro-2-nitrobenzonitrile
This protocol describes the displacement of the C-4 fluorine atom with a phenoxide nucleophile.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.2 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Heat the mixture to 80 °C for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Maintain the reaction at 100 °C and monitor its progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired product.
Protocol 2: Reduction of the Nitro Group
Synthesis of 2-Amino-4,5-difluorobenzonitrile
This protocol describes the reduction of the nitro group to an amine using iron powder in acidic medium.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
Suspend this compound (1.0 eq.) in a mixture of ethanol and water (4:1).
-
Add iron powder (3.0 eq.) and ammonium chloride (0.2 eq.).
-
Heat the mixture to reflux (approximately 80 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).
-
Cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the product.
Data Presentation
The following tables present illustrative quantitative data for the proposed synthetic transformations. Note: This data is for exemplary purposes and actual results may vary.
Table 1: Illustrative Reaction Parameters for Nucleophilic Aromatic Substitution
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Methanol | DMF | 80 | 5 | 85 |
| 4-Chlorophenol | Acetonitrile | 100 | 6 | 78 |
| Aniline | DMSO | 120 | 8 | 65 |
Table 2: Illustrative Data for Nitro Group Reduction
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Fe / NH₄Cl | Ethanol/Water | 80 | 3 | 92 |
| H₂, Pd/C (10%) | Methanol | 25 | 4 | 95 |
| SnCl₂·2H₂O | Ethanol | 70 | 2 | 88 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and screening of novel agrochemical candidates starting from this compound.
Conclusion
This compound represents a valuable and reactive building block for the synthesis of novel agrochemicals. Its strategic incorporation into molecular design can lead to the discovery of potent and effective crop protection agents. The illustrative protocols and synthetic pathways provided herein offer a foundational framework for researchers to explore the rich chemistry of this intermediate and unlock its potential in the development of next-generation agrochemicals. Further investigation into the derivatization of this scaffold is warranted to fully elucidate its applicability in agrochemical synthesis.
Application Notes: 4,5-Difluoro-2-nitrobenzonitrile as a Key Intermediate in the Synthesis of Kinase Inhibitors
Introduction
4,5-Difluoro-2-nitrobenzonitrile is a versatile aromatic building block of significant interest to the pharmaceutical industry. Its unique substitution pattern, featuring two activating fluorine atoms and a nitro group ortho to the nitrile, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it a valuable intermediate in the synthesis of complex heterocyclic scaffolds, particularly those found in targeted therapies such as kinase inhibitors. The fluorine atoms can modulate the physicochemical properties of the final active pharmaceutical ingredient (API), potentially enhancing metabolic stability, binding affinity, and cell permeability. The nitro group can be readily reduced to an amine, providing a handle for further synthetic transformations.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a class of quinoline-based kinase inhibitors.
Application in the Synthesis of Anilino-Quinoline Scaffolds
A primary application of this compound is in the construction of substituted anilino-quinolines, a core structure in many kinase inhibitors. The following sections detail the synthesis of a key intermediate, 4-(2-cyano-4-nitrophenylamino)-quinoline, through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of 4-(2-cyano-4-nitrophenylamino)-quinoline
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline, a critical step in the synthesis of various kinase inhibitors.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-aminoquinoline)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or isopropanol)
-
Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), or Triethylamine (Et3N))
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in the chosen solvent, add the base (1.2-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.
-
Add this compound (1.0-1.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired anilino-quinoline intermediate.
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| This compound | 4-aminoquinoline | DMF | K2CO3 | 100 | 12 | 85-95 | >98% |
| This compound | 3-ethynylaniline | DMSO | NaH | 80 | 8 | 80-90 | >99% |
| This compound | 4-methoxyaniline | Isopropanol | Et3N | 90 | 16 | 75-85 | >97% |
Experimental Workflow:
Figure 1. Experimental workflow for the synthesis of anilino-quinoline intermediates.
Signaling Pathway of Downstream Kinase Inhibitors
The anilino-quinoline scaffold synthesized from this compound is a common pharmacophore in inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK). These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. In many cancers, these pathways are dysregulated due to mutations or overexpression of the kinases.
The synthesized inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Figure 2. Generalized signaling pathway inhibited by anilino-quinoline kinase inhibitors.
Application Notes and Protocols: Experimental Procedure for the Nitration of Difluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed, generalized experimental procedure for the electrophilic aromatic nitration of difluorobenzonitrile. This document outlines the necessary reagents, reaction conditions, work-up, and purification methods. It also discusses the expected regioselectivity based on the substitution pattern of the starting difluorobenzonitrile isomer.
Introduction
The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group onto an aromatic ring. This functional group can serve as a precursor for the synthesis of anilines, which are key building blocks in many pharmaceuticals and agrochemicals. Difluorobenzonitriles are attractive starting materials due to the influence of the fluorine and cyano substituents on the reactivity and regioselectivity of electrophilic aromatic substitution. The strong electron-withdrawing nature of both the fluoro and cyano groups deactivates the aromatic ring, necessitating carefully controlled reaction conditions. This protocol provides a general method for the nitration of difluorobenzonitrile isomers using a standard mixed acid (HNO₃/H₂SO₄) approach.
Predicted Regioselectivity
The regiochemical outcome of the nitration of difluorobenzonitrile is dictated by the directing effects of the fluorine and cyano substituents.
-
Fluorine (-F): A deactivating group due to its strong negative inductive effect (-I), but it is an ortho, para-director because of its positive mesomeric effect (+M).[1][2]
-
Cyano (-CN): A deactivating group due to both its negative inductive (-I) and mesomeric (-M) effects. It is a meta-director.[3][4]
The interplay of these effects for common difluorobenzonitrile isomers is as follows:
-
2,4-Difluorobenzonitrile: The fluorine atoms direct incoming electrophiles to the ortho and para positions, while the cyano group directs to the meta positions. The directing effects are cooperative, strongly favoring substitution at the 3 and 5 positions.
-
2,6-Difluorobenzonitrile: Both fluorine atoms direct to the para position (position 4) and the ortho positions (3 and 5). The cyano group directs to the meta positions (3 and 5). The combined effects suggest that nitration will likely occur at positions 3, 4, and/or 5.
-
3,4-Difluorobenzonitrile: The fluorine at C4 directs to the ortho positions (3 and 5), and the fluorine at C3 directs to its ortho (2 and 4) and para (6) positions. The cyano group directs to the meta positions (3 and 5). The directing effects strongly favor substitution at position 5, with potential for other isomers.
A logical diagram of these directing effects is presented below.
References
One-Pot Synthesis Involving 4,5-Difluoro-2-nitrobenzonitrile: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of heterocyclic compounds derived from 4,5-Difluoro-2-nitrobenzonitrile. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple reactive sites: two activated fluorine atoms, a nitro group, and a nitrile moiety. The strategic manipulation of these functional groups in a single synthetic operation offers an efficient route to novel scaffolds for drug discovery.
Application Notes
This compound serves as a key starting material for the synthesis of various heterocyclic systems, most notably benzimidazoles and quinoxalines. These structural motifs are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities. The fluorine substituents on the benzene ring can enhance the metabolic stability and binding affinity of the resulting molecules, making them attractive for drug design.[1]
The one-pot synthesis approach offers several advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, and decreased waste generation. By carefully selecting reagents and reaction conditions, it is possible to achieve sequential nucleophilic aromatic substitution of the fluorine atoms, followed by reductive cyclization of the nitro group and transformation of the nitrile. This allows for the rapid construction of complex molecular architectures from a simple starting material.
A particularly promising application is the synthesis of substituted quinoxaline derivatives. Quinoxalines are known to possess a broad spectrum of pharmacological properties, including anticancer, antibacterial, and antiviral activities.[2] A proposed one-pot synthesis could involve the reaction of this compound with an ortho-phenylenediamine, leading to a double nucleophilic substitution of the fluorine atoms, followed by a reductive cyclization involving the nitro and nitrile groups to form the quinoxaline core.
Proposed One-Pot Synthesis of a Quinoxaline Derivative
This section outlines a hypothetical, yet chemically plausible, one-pot protocol for the synthesis of a 6,7-disubstituted-quinoxaline-2-carboxamide from this compound, an ortho-phenylenediamine, and a reducing agent. This protocol is based on established methodologies for quinoxaline synthesis and reductive cyclization of nitroarenes.
Experimental Protocol
Objective: To synthesize a 6,7-disubstituted-quinoxaline-2-carboxamide in a one-pot reaction from this compound.
Materials:
-
This compound
-
Substituted ortho-phenylenediamine (e.g., 1,2-diamino-4,5-dimethylbenzene)
-
Reducing agent (e.g., Sodium dithionite, Na2S2O4)
-
Base (e.g., Potassium carbonate, K2CO3)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and substituted ortho-phenylenediamine (1.1 mmol) in DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the initial substitution is complete, cool the reaction mixture to room temperature.
-
Add a solution of sodium dithionite (5.0 mmol) in water (5 mL) dropwise to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 2-3 hours. The nitro group reduction and subsequent cyclization and nitrile hydrolysis are expected to occur during this step.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the mixture with 1M HCl solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6,7-disubstituted-quinoxaline-2-carboxamide.
Data Presentation
The following table summarizes expected yields and reaction conditions for the synthesis of various heterocyclic compounds from precursors with similar functionalities to this compound. This data is compiled from related literature and serves as a reference for optimizing the proposed one-pot synthesis.
| Entry | Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 1 | 2-Nitroaniline Derivative | Aldehyde, Na2S2O4 | 2-Substituted Benzimidazole | High | [3] |
| 2 | o-Phenylenediamine | α-Hydroxy Ketone | 2,3-Disubstituted Quinoxaline | 91-98% | [4] |
| 3 | 1,5-Difluoro-2,4-dinitrobenzene | Amines, Reducing Agent | 2-Quinoxalinol Analog | - | [5] |
| 4 | 2-Nitrobenzonitrile | Phenylglycine, K2CO3 | Benzimidazole Derivative | 45-87% | [3] |
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of a kinase signaling pathway by a synthesized quinoxaline derivative.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of a quinoxaline derivative.
Logical Relationship Diagram
Caption: Logical steps in the proposed one-pot synthesis.
References
Application Notes and Protocols: The Role of 4,5-Difluoro-2-nitrobenzonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-nitrobenzonitrile is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of fluorine-containing heterocyclic compounds. The strategic placement of two fluorine atoms, activated by a strongly electron-withdrawing nitro group and a nitrile group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the regioselective introduction of various nucleophiles, paving the way for the synthesis of diverse and complex molecular architectures. These fluorinated heterocycles are of significant interest in medicinal chemistry and drug discovery, as the incorporation of fluorine can profoundly influence key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds—benzimidazoles and quinoxalines—using this compound as a key starting material.
Key Synthetic Strategies
The primary synthetic utility of this compound lies in its propensity to undergo nucleophilic aromatic substitution. The fluorine atom at the 4-position (para to the nitro group) is the most activated site for nucleophilic attack due to strong resonance stabilization of the Meisenheimer intermediate. The fluorine at the 5-position (meta to the nitro group) is less reactive. This differential reactivity can be exploited to achieve selective monosubstitution or, under more forcing conditions, disubstitution.
A common and efficient strategy for the synthesis of fused heterocyclic systems involves a three-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a suitable mono- or binucleophile.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to an amino group.
-
Intramolecular Cyclization: Ring closure to form the desired heterocyclic system.
Alternatively, a one-pot reaction with a 1,2-binucleophile can directly lead to the formation of the heterocyclic ring, often proceeding through an initial SNAr reaction followed by in situ reduction and cyclization.
Synthesis of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The following protocol outlines a representative synthesis of a 6-fluoro-7-substituted-amino-1H-benzimidazole-5-carbonitrile derivative.
Experimental Protocol: Synthesis of 6-Fluoro-7-(morpholino)-1H-benzimidazole-5-carbonitrile
Step 1: Synthesis of 4-Fluoro-5-morpholino-2-nitrobenzonitrile
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add morpholine (1.1 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-fluoro-5-morpholino-2-nitrobenzonitrile as a yellow solid.
Step 2: Synthesis of 2-Amino-4-fluoro-5-morpholinobenzonitrile
-
Dissolve the product from Step 1 (1.0 eq) in ethanol or ethyl acetate (0.2 M).
-
Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-fluoro-5-morpholinobenzonitrile, which can often be used in the next step without further purification.
Step 3: Synthesis of 6-Fluoro-7-(morpholino)-1H-benzimidazole-5-carbonitrile
-
To a solution of the crude product from Step 2 (1.0 eq) in formic acid (0.5 M), heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the final 6-fluoro-7-(morpholino)-1H-benzimidazole-5-carbonitrile.
Quantitative Data Summary: Benzimidazole Synthesis
| Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Morpholine | K₂CO₃ | DMF | 60 | 4-6 | 85-95 |
| 2 | 4-Fluoro-5-morpholino-2-nitrobenzonitrile | 10% Pd/C, H₂ | Ethanol | RT | 2-4 | 90-98 |
| 3 | 2-Amino-4-fluoro-5-morpholinobenzonitrile | Formic Acid | Formic Acid | Reflux | 2-4 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Benzimidazole Synthesis Workflow
Synthesis of Fluorinated Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The following protocol describes a potential route to a 6-fluoro-7-substituted-quinoxaline derivative.
Experimental Protocol: Synthesis of 6-Fluoro-7-(phenylamino)quinoxaline-5-carbonitrile
Step 1: Synthesis of 4-Fluoro-5-(phenylamino)-2-nitrobenzonitrile
-
In a sealed tube, dissolve this compound (1.0 eq) and aniline (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO, 0.5 M).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 100 °C for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a stirred mixture of ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (ethyl acetate/hexanes) to give 4-fluoro-5-(phenylamino)-2-nitrobenzonitrile.
Step 2: Synthesis of 3,4-Diamino-5-(phenylamino)benzonitrile
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v, 0.2 M).
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through Celite®, washing the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine, which should be used promptly in the next step.
Step 3: Synthesis of 6-Fluoro-7-(phenylamino)quinoxaline-5-carbonitrile
-
Dissolve the crude diamine from Step 2 (1.0 eq) in ethanol (0.3 M).
-
Add glyoxal (40% solution in water, 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the formation of the quinoxaline product by TLC.
-
After completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product by column chromatography or recrystallization to yield the final 6-fluoro-7-(phenylamino)quinoxaline-5-carbonitrile.
Quantitative Data Summary: Quinoxaline Synthesis
| Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Aniline | DIPEA | DMSO | 100 | 12-16 | 70-80 |
| 2 | 4-Fluoro-5-(phenylamino)-2-nitrobenzonitrile | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | 80-90 |
| 3 | 3,4-Diamino-5-(phenylamino)benzonitrile | Glyoxal | Ethanol | Reflux | 1-2 | 65-75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Quinoxaline Synthesis Signaling Pathway
Conclusion
This compound serves as an excellent precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols provided herein for the synthesis of benzimidazoles and quinoxalines illustrate the utility of a sequential SNAr-reduction-cyclization strategy. These methods are amenable to the introduction of diverse substituents, allowing for the generation of libraries of novel compounds for screening in drug discovery and materials science. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.
Application Notes: 4,5-Difluoro-2-nitrobenzonitrile in the Preparation of Fluorinated Molecules
Introduction
4,5-Difluoro-2-nitrobenzonitrile is a highly versatile aromatic building block utilized in the synthesis of complex fluorinated molecules, particularly in the fields of pharmaceutical and agrochemical development. Its chemical structure is primed for nucleophilic aromatic substitution (SNA r) reactions. The benzene ring is "activated" by the strong electron-withdrawing effects of the ortho-nitro (-NO₂) group and the para-cyano (-CN) group. These groups stabilize the intermediate Meisenheimer complex, thereby facilitating the displacement of one or both fluorine atoms by a wide range of nucleophiles. The differential reactivity of the two fluorine atoms allows for sequential and selective substitutions, enabling the construction of intricately functionalized aromatic compounds.
Core Application: Nucleophilic Aromatic Substitution (SNA r)
The primary application of this compound is in SNA r reactions. The mechanism is a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
The presence of the nitro and cyano groups is crucial as they delocalize the negative charge of the intermediate, lowering the activation energy for its formation, which is typically the rate-determining step.[1] The fluorine atom at the C-4 position (para to the nitro group) is generally more susceptible to nucleophilic attack than the fluorine at the C-5 position due to the superior resonance stabilization of the negative charge by the nitro group from this position.
Experimental Protocols
Synthesis of N-Substituted Amines via Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust method for synthesizing N-aryl derivatives. The reaction typically proceeds with high regioselectivity at the C-4 position.
General Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.).
-
Reaction: Heat the mixture to a temperature between 60-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary: Reaction with Various Amines
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrrolidine | K₂CO₃ | DMF | 80 | 6 | ~95% |
| Morpholine | K₂CO₃ | Acetonitrile | 82 (reflux) | 8 | ~92% |
| Aniline | Et₃N | DMSO | 100 | 12 | ~85% |
| Benzylamine | K₂CO₃ | DMF | 90 | 5 | ~90% |
(Note: Yields are representative and can vary based on specific substrate and reaction scale.)
Synthesis of Aryl Ethers via Reaction with O-Nucleophiles
The synthesis of aryl ethers from this compound requires the deprotonation of an alcohol or phenol to form a more potent alkoxide or phenoxide nucleophile.
General Protocol:
-
Nucleophile Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), add a strong base like sodium hydride (NaH, 1.2 eq.) to a solution of the alcohol or phenol (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., THF, DMF) at 0 °C. Stir for 30 minutes.
-
Reaction: Add the solution of the alkoxide/phenoxide dropwise to a solution of this compound (1.0 eq.) in the same solvent at room temperature.
-
Heating: Heat the reaction mixture to 50-80 °C and monitor by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction, carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and follow the extraction and purification steps outlined in the amine protocol.
Data Summary: Reaction with Various O-Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 60 | 8 | ~88% |
| Methanol | NaH | THF | 50 | 10 | ~93% |
| 4-Chlorophenol | K₂CO₃ | DMSO | 80 | 12 | ~80% |
(Note: Yields are representative and can vary.)
Sequential Substitution for Disubstituted Products
The differential reactivity of the C-4 and C-5 fluorine atoms allows for a two-step synthesis of unsymmetrical products. The more reactive C-4 fluorine is substituted first under milder conditions, followed by the substitution of the C-5 fluorine under more forcing conditions or with a more powerful nucleophile.
Protocol for Sequential Substitution:
-
First Substitution: Perform a nucleophilic substitution at the C-4 position using a specific nucleophile (Nu¹-H) following the appropriate protocol above (e.g., with an amine). Isolate and purify the monosubstituted product, 4-(Nu¹)-5-fluoro-2-nitrobenzonitrile.
-
Second Substitution: Subject the monosubstituted intermediate to a second SNA r reaction with a different nucleophile (Nu²-H). This step may require higher temperatures, a stronger base, or a more reactive nucleophile to displace the less reactive C-5 fluorine.
-
Final Product: Isolate and purify the final disubstituted product, 4-(Nu¹)-5-(Nu²)-2-nitrobenzonitrile.
Further Transformations
The products derived from this compound are valuable intermediates for synthesizing more complex molecules, particularly heterocyclic compounds relevant to drug discovery.[2][3]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl).[4] This transformation yields a diamino derivative, which is a key precursor for cyclization reactions to form heterocycles like benzimidazoles.
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing another handle for further functionalization.
These subsequent transformations significantly expand the synthetic utility of this compound, making it a cornerstone reagent for building libraries of complex, fluorinated molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Difluoro-2-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-Difluoro-2-nitrobenzonitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the nitration of 3,4-difluorobenzonitrile.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TN-01 | Low to No Conversion of Starting Material (3,4-difluorobenzonitrile) | - Inactive nitrating agent (degraded nitric acid or insufficient sulfuric acid).- Reaction temperature is too low.- Insufficient reaction time.- Poor mixing of reactants. | - Use fresh, concentrated nitric acid and ensure the correct grade and concentration of sulfuric acid.- Gradually increase the reaction temperature in small increments (e.g., 5 °C), monitoring for product formation.- Extend the reaction time, monitoring progress by TLC or GC.- Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture. |
| TN-02 | Low Yield of Desired Product (this compound) | - Suboptimal reaction temperature leading to incomplete reaction or side product formation.- Incorrect ratio of nitric acid to sulfuric acid.- Water contamination in the reaction mixture. | - Optimize the reaction temperature. Start at a lower temperature (e.g., 0-5 °C) and gradually increase if the reaction is slow.- Adjust the ratio of the nitrating mixture. A common starting point is a 1:2 to 1:4 molar ratio of nitric acid to sulfuric acid.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| TN-03 | Formation of Significant Amounts of Isomeric Byproducts (e.g., 2,3-Difluoro-6-nitrobenzonitrile) | - The directing effects of the fluorine and nitrile groups on the benzene ring can lead to the formation of multiple isomers. The cyano group is a meta-director, while fluorine is an ortho, para-director. This can lead to substitution at various positions. | - Precise temperature control is critical. Lower temperatures generally favor the formation of the thermodynamically more stable product.- Experiment with different nitrating agents (e.g., fuming nitric acid, potassium nitrate in sulfuric acid) which can alter the regioselectivity. |
| TN-04 | Formation of Dinitrated Byproducts | - Excess of nitrating agent.- Reaction temperature is too high.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the nitrating agent relative to the 3,4-difluorobenzonitrile.- Maintain a low reaction temperature throughout the addition of the nitrating agent and the course of the reaction.- Monitor the reaction closely and quench it once the starting material is consumed to prevent over-nitration. |
| PU-01 | Difficulty in Separating this compound from Isomeric Byproducts | - Isomers often have very similar physical properties (e.g., polarity, boiling point), making separation by standard column chromatography or distillation challenging. | - Utilize high-performance liquid chromatography (HPLC) for separation.- Consider derivatization of the isomeric mixture to compounds that are more easily separable, followed by regeneration of the desired product.- Fractional crystallization may be effective if the isomers have different solubilities in a particular solvent system. |
| PU-02 | Product is Contaminated with Acidic Impurities | - Incomplete quenching of the reaction.- Insufficient washing of the organic phase after extraction. | - Ensure the reaction is fully quenched with a suitable base (e.g., sodium bicarbonate solution) until effervescence ceases.- Wash the organic layer multiple times with a saturated sodium bicarbonate solution, followed by brine, and finally water. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is 3,4-difluorobenzonitrile.
Q2: What is the expected regioselectivity for the nitration of 3,4-difluorobenzonitrile?
The nitration of 3,4-difluorobenzonitrile is influenced by the directing effects of both the fluorine atoms (ortho, para-directing) and the nitrile group (meta-directing). This results in a mixture of isomers. The primary products are typically this compound and 2,3-difluoro-6-nitrobenzonitrile. The exact ratio can be influenced by reaction conditions.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What are the safety precautions I should take during this synthesis?
The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. It is imperative to:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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Perform the reaction in an ice bath to control the temperature, especially during the addition of the nitrating agent.
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Add the nitrating agent slowly and dropwise to prevent a runaway reaction.
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Have a quenching agent (e.g., a large volume of ice water or a base solution) readily available.
Q5: What is a typical work-up procedure for this reaction?
A typical work-up procedure involves:
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Carefully pouring the reaction mixture over crushed ice.
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Extracting the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Washing with brine to remove any remaining water.
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Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Removing the solvent under reduced pressure to obtain the crude product.
Experimental Protocols
Protocol 1: Nitration of 3,4-Difluorobenzonitrile
This protocol provides a general method for the nitration of 3,4-difluorobenzonitrile. Optimization of the reaction conditions may be necessary to improve the yield of the desired product.
Materials:
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3,4-Difluorobenzonitrile
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
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Ice
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (4 equivalents) to 0-5 °C in an ice bath.
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Slowly add 3,4-difluorobenzonitrile (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0-5 °C.
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Add the nitrating mixture dropwise to the solution of 3,4-difluorobenzonitrile in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC or GC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography or recrystallization to isolate this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Technical Support Center: 4,5-Difluoro-2-nitrobenzonitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Difluoro-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. A common route involves the nitration of 1,2-difluorobenzene. Potential impurities include:
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Isomeric Products: Positional isomers such as 2,3-difluoro-6-nitrobenzonitrile and 3,4-difluoro-2-nitrobenzonitrile may be formed during the nitration step.
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Unreacted Starting Materials: Residual 1,2-difluorobenzene may be present.
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Hydrolysis Products: The presence of water during synthesis or workup can lead to the formation of 4,5-difluoro-2-nitrophenol.
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Over-nitrated Products: Dinitro-difluorobenzene species could be present in trace amounts.
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Solvent Residues: Residual solvents from the reaction and purification steps.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For aromatic nitriles, common solvents to screen include toluene, ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[2] Solubility tests with small amounts of your crude product are recommended to identify the optimal solvent or solvent system.
Q4: What analytical methods can be used to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of non-volatile and thermally stable compounds like this compound.[3] Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are invaluable.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is too soluble in the cold solvent. | - Select a solvent in which the compound has lower solubility at room temperature.- Use a solvent mixture (e.g., ethanol/water) to decrease solubility upon cooling.- Ensure you are using the minimum amount of hot solvent to dissolve the crude product. |
| Premature crystallization during hot filtration. | - Pre-heat the filtration funnel and receiving flask.- Keep the solution at or near its boiling point during filtration. | |
| Oiling Out (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the compound. | - Use a lower-boiling point solvent. |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod at the solution-air interface to induce crystallization.- Add a seed crystal of the pure compound. | |
| Insoluble impurities are present. | - Perform a hot filtration step to remove insoluble materials before allowing the solution to cool. | |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | Inappropriate mobile phase polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. For moderately polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A common mobile phase for similar compounds is a gradient of diethyl ether in hexanes.[4] |
| Column is overloaded. | - Use a larger column or reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight. | |
| Compound Elutes Too Quickly (Low Retention) | Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Compound Does Not Elute from the Column | Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Streaking or Tailing of Bands | The compound is interacting too strongly with the silica gel (acidic). | - Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). For a neutral compound like this, ensure the silica gel is of high quality. |
| The sample was not loaded in a concentrated band. | - Dissolve the sample in a minimal amount of the mobile phase or a more volatile solvent, and apply it carefully to the top of the column. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) can also improve resolution.[4] |
Experimental Protocols
General Recrystallization Protocol (Adapted from similar compounds)
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Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., toluene, ethanol, isopropanol) at room temperature and upon heating.
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Quantitative Data Example (for a similar compound, 2-Fluoro-4-nitrobenzonitrile): Crude 2-fluoro-4-nitrobenzonitrile was recrystallized from toluene to yield yellow crystals with a purity of >99% (by HPLC) and a molar yield of 54.1%.[5]
General Column Chromatography Protocol (Adapted from similar compounds)
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4. A common eluent for fluorinated benzonitriles is a mixture of hexanes and diethyl ether.[4]
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed. Alternatively, use a dry loading technique for better resolution.[4]
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Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is needed.
-
Fraction Collection: Collect fractions in test tubes.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,5-Difluoro-2-nitrobenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Difluoro-2-nitrobenzonitrile. The guidance is based on established principles of organic chemistry and data from related compounds, as direct literature on the side reactions for this specific synthesis is limited.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and logical synthetic approach is the electrophilic nitration of 3,4-difluorobenzonitrile. This precursor is commercially available. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid.
Q2: What are the primary side reactions to anticipate during the synthesis?
The main side reactions expected during the nitration of 3,4-difluorobenzonitrile are:
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Formation of regioisomers: The directing effects of the fluorine and cyano substituents on the aromatic ring can lead to the formation of other isomers, such as 2,3-Difluoro-6-nitrobenzonitrile.
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Hydrolysis of the nitrile group: Under the strong acidic conditions of nitration, the nitrile group can undergo hydrolysis to form the corresponding amide or carboxylic acid.
-
Over-nitration: Although less common under controlled conditions, the introduction of more than one nitro group is a possibility.
Q3: How can I minimize the formation of side products?
To minimize side reactions, it is crucial to carefully control the reaction conditions. Key parameters include:
-
Temperature: Maintaining a low temperature (typically 0-10 °C) during the addition of the nitrating mixture can significantly reduce the rate of side reactions.
-
Stoichiometry: Using a controlled amount of the nitrating agent can help prevent over-nitration.
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Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent further side product formation.
Q4: What purification methods are effective for isolating this compound?
Column chromatography is a highly effective method for separating the desired product from its regioisomers and other impurities. Recrystallization can also be used to purify the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Ensure adequate mixing. - Verify the concentration and quality of the nitrating agents. |
| Formation of significant amounts of side products. | - Optimize reaction temperature (lower temperature is generally better). - Control the rate of addition of the nitrating mixture. | |
| Presence of Multiple Spots on TLC | Formation of regioisomers. | - Optimize reaction conditions to favor the desired isomer. - Employ careful column chromatography for separation. |
| Hydrolysis of the nitrile group. | - Use anhydrous conditions where possible. - Minimize reaction time in strong acid. | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Increase reaction time or slightly increase the amount of nitrating agent. |
| Product is a mixture of isomers that are difficult to separate | Similar polarity of the isomers. | - Use a high-resolution chromatography column. - Experiment with different solvent systems for elution. - Consider derivatization to separate the isomers, followed by removal of the derivatizing group. |
| Nitrile group hydrolysis observed in final product | Exposure to acidic or basic conditions during workup or purification. | - Neutralize the reaction mixture carefully during workup. - Use neutral or slightly acidic conditions during chromatography. |
Proposed Experimental Protocol
Synthesis of this compound via Nitration of 3,4-Difluorobenzonitrile
Disclaimer: This is a general protocol based on standard nitration procedures and should be adapted and optimized for specific laboratory conditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 equivalents) to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add fuming nitric acid (e.g., 1.1 equivalents) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Reaction: Dissolve 3,4-difluorobenzonitrile (1 equivalent) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Add the pre-formed nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10 °C.
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Monitoring: Stir the reaction mixture at 0-10 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Visual Diagrams
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Optimizing Substitutions on 4,5-Difluoro-2-nitrobenzonitrile
Welcome to the technical support center for optimizing reaction conditions for substitutions on 4,5-Difluoro-2-nitrobenzonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the nucleophilic aromatic substitution (SNAr) on this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the aromatic ring | While the nitro and cyano groups are strongly activating, ensure reaction conditions are appropriate for the nucleophile's reactivity. For weaker nucleophiles, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
| Low reactivity of the nucleophile | For amine nucleophiles, ensure the free base is available. If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) in stoichiometric amounts to liberate the free amine. For alcohol or thiol nucleophiles, use a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) to generate the more nucleophilic alkoxide or thiolate. |
| Reaction temperature is too low or reaction time is too short | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gradually increase the temperature. Some reactions may require prolonged heating (e.g., reflux for 18-24 hours) to go to completion. |
| Degradation of starting material or product | This compound is stable under normal conditions but may react with strong reducing agents or bases. Avoid excessively harsh basic conditions or high temperatures for extended periods if product degradation is suspected. |
| Poor solvent choice | Aprotic polar solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt and leave the anion more nucleophilic. Protic solvents like ethanol can be used, often with a base, but may lead to slower reaction rates for some nucleophiles. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Substitution at both C4 and C5 positions | The electronic environment of the two fluorine atoms is different. The C4 fluorine is para to the strongly electron-withdrawing nitro group and meta to the cyano group, while the C5 fluorine is meta to the nitro group and para to the cyano group. The fluorine at the C4 position is generally expected to be more activated towards nucleophilic attack. To favor mono-substitution, use a 1:1 stoichiometry of the nucleophile to the substrate and maintain a lower reaction temperature. |
| Di-substitution product formation | If the desired product is the mono-substituted compound, avoid using a large excess of the nucleophile. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion without significant formation of the di-substituted product. Monitor the reaction closely and stop it once the starting material is consumed. |
Issue 3: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the nitrile group | The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures. To avoid this, maintain a pH as close to neutral as possible during workup. If a basic workup is necessary, use milder bases like sodium bicarbonate and perform the extraction at a lower temperature. |
| Reaction with solvent | In some cases, solvents like DMF can decompose in the presence of a base to generate dimethylamine, which can then act as a nucleophile, leading to an undesired N,N-dimethylamino-substituted byproduct. If this is observed, consider using an alternative aprotic solvent like DMSO or N-methyl-2-pyrrolidone (NMP). |
| Multiple substitutions with primary amines | Primary amines, after the initial substitution, can potentially react further with another molecule of the halogenated starting material. Using a large excess of the primary amine can help to minimize this side reaction. |
Frequently
Overcoming solubility issues with 4,5-Difluoro-2-nitrobenzonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 4,5-Difluoro-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on its chemical structure. The presence of two fluorine atoms and a nitro group on the benzene ring influences its polarity and interactions with different solvents.[1][2][3] Generally, it is predicted to be insoluble in water and soluble in common organic solvents.[4]
Predicted Qualitative Solubility Profile
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | These solvents can effectively solvate the polar nitro and nitrile groups. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Good general solvents for many organic compounds. |
| Alcohols | Ethanol, Methanol | Moderately Soluble | The hydroxyl group can interact with the polar functional groups, but the overall polarity may be less ideal than polar aprotic solvents. |
| Ethers | Diethyl ether, THF | Sparingly to Moderately Soluble | Lower polarity may limit the dissolution of this polar molecule. |
| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the nitro and nitrile groups will limit solubility in non-polar solvents. |
| Aqueous | Water, Buffers | Insoluble | The aromatic ring and fluorine atoms contribute to its hydrophobicity. |
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor aqueous solubility of this compound is due to its molecular structure. The benzene ring is inherently non-polar, and the fluorine atoms increase the lipophilicity of the molecule.[2][3] While the nitro and nitrile groups are polar, their contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to limited solubility in water.
Q3: What are the primary recommended solvents for making a stock solution?
A3: For preparing high-concentration stock solutions, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices due to their strong solvating power for a wide range of organic compounds.[4][5] When preparing solutions for biological assays, it is crucial to use anhydrous, high-purity solvents to avoid introducing water, which can decrease the solubility of hydrophobic compounds.[6]
Q4: How can the fluorine atoms in the molecule affect its properties?
A4: The fluorine atoms in this compound have a significant impact on its physicochemical properties. Fluorine is highly electronegative and can alter the electronic distribution of the molecule. This can influence its metabolic stability and how it binds to biological targets.[1][7] The presence of fluorine often increases the lipophilicity of a molecule, which can decrease its aqueous solubility but may enhance its ability to cross cell membranes.[2][3]
Troubleshooting Guides
Issue: Compound will not dissolve in the chosen organic solvent.
If you are having difficulty dissolving this compound in an organic solvent, follow these steps:
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous solvent. The presence of even small amounts of water can significantly reduce the solubility of hydrophobic compounds in organic solvents.[6]
-
Increase Temperature: Gently warming the solution can help increase the rate of dissolution. A water bath set to 30-40°C is often sufficient.[8] Avoid excessive heat, as it may degrade the compound.
-
Sonication: Using an ultrasonic bath can provide energy to break up the solid lattice and promote dissolution.[4]
-
Try a Stronger Solvent: If the compound remains insoluble, consider switching to a stronger polar aprotic solvent, such as DMSO or DMF.
-
Particle Size Reduction: While not a laboratory-bench solution, for persistent issues, consider that the particle size of the solid can affect the dissolution rate. Smaller particles have a larger surface area, which can lead to faster dissolution.
Issue: Compound precipitates when diluting a stock solution into an aqueous buffer for biological assays.
This is a common problem when a compound dissolved in an organic solvent is introduced into an aqueous environment. This "crashing out" occurs because the compound is not soluble in the final aqueous medium.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 184.10 g/mol ).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 184.10 g/mol = 0.001841 g = 1.841 mg.
-
Weigh the compound: Accurately weigh approximately 1.841 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes until the solid is completely dissolved.[4]
-
Optional steps for poor solubility: If the compound does not fully dissolve:
-
Gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Sonicate the tube for 10-15 minutes.[4]
-
-
Inspect the solution: Visually confirm that the solution is clear and free of any particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[4]
Workflow for Preparing a Stock Solution
Caption: Workflow for preparing a stock solution.
Protocol 2: Diluting the Stock Solution into Aqueous Buffer
This protocol is designed to minimize precipitation when preparing a working solution from a DMSO stock.
Materials:
-
Concentrated stock solution of this compound in DMSO.
-
Aqueous buffer (e.g., PBS, Tris-HCl).
-
Sterile tubes.
-
Vortex mixer.
Procedure (Reverse Dilution Method):
-
Prepare the buffer: Dispense the required volume of the aqueous buffer into a sterile tube.
-
Add stock solution: While gently vortexing the buffer, add the small volume of your DMSO stock solution dropwise to the buffer.[6] This "reverse dilution" method helps to rapidly disperse the DMSO and the compound in the larger volume of the aqueous buffer, which can prevent localized high concentrations that lead to precipitation.
-
Mix thoroughly: Continue to vortex for a few seconds after adding the stock solution to ensure a homogenous mixture.
-
Inspect the solution: Visually check for any signs of precipitation or cloudiness.
-
Use immediately: It is best to prepare working solutions fresh and use them as soon as possible, as some compounds may precipitate over time even if they are initially soluble.[6]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
Preventing decomposition of 4,5-Difluoro-2-nitrobenzonitrile during reactions
Welcome to the technical support center for 4,5-Difluoro-2-nitrobenzonitrile. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound? A1: Under standard conditions, this compound is a stable solid compound.[1] However, its stability can be compromised by exposure to incompatible substances and harsh conditions. Decomposition is most frequently encountered during reactions, particularly with strong bases, potent reducing agents, or at elevated temperatures.[1]
Q2: How should I properly store this compound? A2: To prevent degradation during storage, the compound should be kept in a tightly sealed, chemical-resistant container to protect it from moisture.[1] The storage area must be cool, dry, and well-ventilated. It is crucial to store it away from heat sources, open flames, strong oxidizing agents, and other incompatible materials.[1][2]
Q3: What are the primary decomposition pathways to be aware of? A3: The primary reactive sites are the two fluorine atoms, which are activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and nitrile groups.[3] Unwanted decomposition or side-reactions often involve:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions, especially in the presence of water and heat.
-
Reaction with Strong Bases: Strong bases can lead to undesired side reactions or polymerization, resulting in tar formation.[1]
-
Displacement of the Nitro Group: While less common than fluorine displacement, under certain harsh conditions, the nitro group itself can be substituted.
-
Thermal Decomposition: While the molecule is thermally stable to a degree, high temperatures can lead to degradation, especially in the presence of other reagents. A related compound, 3,5-difluoro-2,4,6-trinitroanisole, shows a decomposition exotherm around 273°C.[4]
Q4: What analytical methods can be used to detect decomposition? A4: Decomposition can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is effective for tracking the consumption of starting material and the appearance of byproducts. For more detailed analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify the parent compound and any degradation products.
Troubleshooting Guide for Reactions
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: My SNAr reaction is turning dark brown or black, and the yield is low.
| Potential Cause | Troubleshooting Action |
| Temperature Too High | High temperatures can accelerate side reactions and polymerization. Reduce the reaction temperature and monitor for progress over a longer duration. Consider if the reaction can proceed efficiently at a lower temperature. |
| Base is Too Strong | Strong bases (e.g., NaOH, KOtBu) can promote decomposition. Switch to a milder organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Solvent Issues | The solvent may not be suitable or could be wet. Ensure the use of an appropriate, dry, aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to avoid hydrolysis and other side reactions. |
| Atmosphere Control | The reaction may be sensitive to oxygen. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
Issue 2: I am observing multiple products, and the desired mono-substituted product is difficult to isolate.
| Potential Cause | Troubleshooting Action |
| Di-substitution | Both fluorine atoms are activated. To favor mono-substitution, use a stoichiometric equivalent (1.0 to 1.1 eq.) of the nucleophile. Adding the nucleophile slowly to the reaction mixture can also improve selectivity. |
| Incorrect Regioselectivity | The fluorine at the C4 position (para to the nitro group) is generally more activated towards nucleophilic attack than the fluorine at the C5 position. If substitution at the C5 position is observed, it may indicate unusual reaction kinetics or a different mechanism. Re-evaluate reaction conditions, particularly temperature and solvent polarity. |
| Hydrolysis of Nitrile Group | The presence of water, especially under basic or acidic conditions, can lead to the formation of the corresponding carboxylic acid or amide. Use anhydrous solvents and reagents to prevent this side reaction. |
Experimental Protocols & Methodologies
Protocol: Mono-substitution via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the mono-substitution of a fluorine atom on this compound with an amine nucleophile, designed to minimize decomposition.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq.) in a dry aprotic solvent (e.g., anhydrous DMF or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate vessel, prepare a solution of the amine nucleophile (1.05 eq.) and a mild base such as K₂CO₃ (1.5 eq.) or Et₃N (1.5 eq.).
-
-
Reaction Setup:
-
Flush the reaction flask with an inert gas (Nitrogen or Argon).
-
Cool the solution of this compound to 0 °C using an ice bath. This helps control the initial exotherm and reduces the rate of potential side reactions.
-
-
Reaction Execution:
-
Add the nucleophile/base solution dropwise to the stirred, cooled solution of the starting material over 20-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the product.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired mono-substituted product.
-
Visualizations
Logical Troubleshooting Workflow
The following diagram provides a step-by-step logical guide for troubleshooting common issues encountered during reactions with this compound.
References
Troubleshooting guide for reactions involving 4,5-Difluoro-2-nitrobenzonitrile
Technical Support Center: 4,5-Difluoro-2-nitrobenzonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the carbon atoms attached to the fluorine substituents. The electron-withdrawing effects of the ortho-nitro group and para-cyano group make the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms are excellent leaving groups in this context.[1][2][3] Additionally, the nitro group can be chemically reduced to an amine.
Q2: How should this compound be stored and handled?
A2: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[4] It should be kept away from heat sources and incompatible substances like strong reducing agents, bases, and oxidizing agents.[4] Standard personal protective equipment should be worn during handling, as compounds of this class can be harmful if swallowed, in contact with skin, or inhaled.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Q3: My SNAr reaction shows low or no conversion. What are the potential causes and solutions?
A3: Low conversion in SNAr reactions with this substrate can stem from several factors:
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Insufficient Activation/Nucleophilicity: The attacking species may not be a strong enough nucleophile, or the reaction conditions may not be optimal.
-
Solution: If using a weak nucleophile (e.g., an alcohol), consider converting it to its more nucleophilic conjugate base (an alkoxide) using a suitable non-nucleophilic base (e.g., NaH, K₂CO₃). For amine nucleophiles, a mild base like triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) is often sufficient to scavenge the HF produced.[5]
-
-
Inappropriate Solvent: The choice of solvent is crucial.
-
Low Temperature: SNAr reactions often require heating to overcome the activation energy barrier associated with the initial nucleophilic attack and disruption of aromaticity.[6]
-
Solution: Gradually increase the reaction temperature. Reactions are often refluxed or stirred at elevated temperatures (e.g., 75 °C or higher) for several hours to ensure completion.[5]
-
Q4: I am observing multiple products, including di-substituted byproducts. How can I improve selectivity for mono-substitution?
A4: The presence of two fluorine atoms allows for the possibility of both mono- and di-substitution.
-
Stoichiometry Control: The most straightforward method to favor mono-substitution is to control the stoichiometry.
-
Solution: Use a slight excess or an equimolar amount (e.g., 1.0 to 1.1 equivalents) of the nucleophile relative to the this compound. Adding the nucleophile slowly to the solution of the substrate can also help maintain a low concentration of the nucleophile and reduce the likelihood of the mono-substituted product reacting further.
-
-
Reaction Time and Temperature: Over-running the reaction can lead to di-substitution.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear. Lowering the reaction temperature may also improve selectivity at the cost of a longer reaction time.
-
Q5: The reaction mixture turns dark brown or black, suggesting decomposition. What is the cause and how can it be prevented?
A5: Darkening of the reaction mixture often indicates decomposition, which can be caused by side reactions involving the nitro group or reactions with the solvent at high temperatures.
-
Base-Induced Decomposition: Strong bases can react with the solvent or the substrate itself. For instance, DMF can decompose in the presence of a strong base to generate dimethylamine, which can act as an unwanted nucleophile.[1]
-
Solution: Use a milder base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) instead of strong bases like hydroxides if possible. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Thermal Instability: Highly activated nitroaromatic compounds can be thermally unstable.
-
Solution: Avoid excessively high temperatures. If the reaction requires significant heat, ensure it is controlled and monitored. If decomposition persists, attempt the reaction at a lower temperature for a longer duration.
-
Typical Conditions for SNAr Reactions
| Nucleophile | Base | Solvent | Temperature | Typical Yield | Reference |
| Butylamine | Et₃N | Ethanol | Reflux | 73% | [5] |
| Morpholine | Et₃N | Ethanol | Reflux | 88% | [5] |
| 2-Hydroxythiophenol | Na₂CO₃ | Ethanol | 75 °C | 34% | [5] |
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Troubleshooting Guide: Nitro Group Reduction
Q6: I am trying to reduce the nitro group to an amine, but the nitrile group is also being reduced. How can I achieve selective reduction?
A6: The nitrile group is susceptible to reduction by powerful reducing agents like LiAlH₄ or catalytic hydrogenation under harsh conditions. Selective reduction of the nitro group is key.
-
Choice of Reagent: The choice of reducing agent is the most critical factor.
-
Solution 1 (Metal in Acid): A classic and reliable method is the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like HCl.[7] Tin(II) chloride (SnCl₂) in a solvent like ethanol is also a very effective system for this transformation and generally spares the nitrile group.[8]
-
Solution 2 (Transfer Hydrogenation): Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a catalyst like Palladium on carbon (Pd/C) can be milder than direct hydrogenation with H₂ gas and may offer better selectivity.
-
Solution 3 (Sodium Dithionite): Sodium dithionite (Na₂S₂O₄) in a water/ethanol mixture is a powerful agent for reducing nitro groups and is unlikely to affect the nitrile.[8]
-
-
Avoid: Do not use lithium aluminum hydride (LiAlH₄), as it will readily reduce both the nitro and nitrile groups and may also form azo compounds from the nitro group.[7]
Q7: The reduction of the nitro group is incomplete. How can I improve the reaction yield?
A7: Incomplete reduction can be due to insufficient reagent, catalyst deactivation, or poor reaction setup.
-
Reagent Stoichiometry: Metal-acid reductions require a stoichiometric excess of the metal.
-
Solution: Ensure you are using a sufficient excess of the reducing metal (e.g., 3-5 equivalents). For catalytic methods, ensure the catalyst loading is adequate (typically 5-10 mol%) and that the hydrogen source (H₂ gas or a transfer agent) is not the limiting factor.
-
-
Catalyst Activity: The catalyst in hydrogenation reactions can become poisoned or deactivated.
-
Solution: Use fresh, high-quality catalyst. Ensure the starting material and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).
-
-
Reaction Conditions: Ensure thorough mixing, especially in heterogeneous reactions involving a solid metal or catalyst, to maximize surface area contact.
Logical Flow of Competing Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound Manufacturer & Supplier China | Product Details, Safety Data, Uses & Price [nj-finechem.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4,5-Difluoro-2-nitrobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4,5-Difluoro-2-nitrobenzonitrile. Below you will find troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary synthesis route to this compound is the nitration of 3,4-difluorobenzonitrile. The most common impurities encountered are:
-
Unreacted Starting Material: Residual 3,4-difluorobenzonitrile.
-
Positional Isomers: The formation of the undesired isomer, 2,3-Difluoro-6-nitrobenzonitrile, is a significant possibility due to the directing effects of the substituents on the aromatic ring.
-
Over-nitrated Byproducts: Although less common under controlled conditions, dinitrated species can potentially form.
-
Residual Acids and Solvents: Traces of the nitrating agents (e.g., nitric acid, sulfuric acid) and the reaction solvent.
Q2: My crude this compound product is a yellow oil/low-melting solid with low purity. What is the first purification step I should take?
A2: For a crude product that is oily or has a low melting point, a primary purification step is crucial to remove the bulk of impurities. An initial acid-base wash followed by a simple recrystallization is highly recommended.
Troubleshooting Workflow for Initial Purification
Caption: Initial purification workflow for crude this compound.
Q3: I performed a recrystallization, but my product is still not pure enough. How can I remove the isomeric impurity?
A3: Positional isomers often have very similar polarities, making their separation by recrystallization alone challenging. In this case, column chromatography is the most effective technique. The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.
Q4: What is a good starting solvent system for the TLC and column chromatography of this compound?
A4: A common and effective eluent system for separating moderately polar aromatic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
TLC Analysis: Start with a solvent system of Hexanes:Ethyl Acetate (9:1) . You can adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product. The isomeric impurity, being slightly more polar, will likely have a lower Rf value.
-
Column Chromatography: Use the optimized solvent system from your TLC analysis for the column chromatography.
Experimental Protocols
Synthesis of this compound
This protocol describes the nitration of 3,4-difluorobenzonitrile.
Materials:
-
3,4-Difluorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3,4-difluorobenzonitrile to the cold sulfuric acid while stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to a portion of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 3,4-difluorobenzonitrile in sulfuric acid, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Solvent Selection: Isopropanol or a mixture of ethanol and water are good starting points for recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot isopropanol.
-
If using an ethanol/water system, dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Purification by Column Chromatography
Materials:
-
Silica Gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
TLC plates (silica gel coated with UV indicator)
Procedure:
-
TLC Analysis: Develop a TLC plate with the crude material using a Hexanes:Ethyl Acetate (e.g., 9:1) mobile phase to determine the Rf values of the product and impurities.
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Sample Loading: Dissolve the partially purified product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the top of the column.
-
Elution: Begin elution with 100% hexanes and gradually increase the polarity by adding ethyl acetate (gradient elution) based on the TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Purity Profile of this compound at Different Purification Stages
| Purification Stage | Purity (%) | Major Impurities Detected | Analytical Method |
| Crude Product | 75-85 | 3,4-Difluorobenzonitrile, 2,3-Difluoro-6-nitrobenzonitrile | HPLC, ¹H NMR |
| After Recrystallization | 90-95 | 2,3-Difluoro-6-nitrobenzonitrile | HPLC, ¹H NMR |
| After Column Chromatography | >99 | Not Detected | HPLC, ¹H NMR |
Table 2: Typical TLC Rf Values
| Compound | Rf Value (Hexanes:Ethyl Acetate 9:1) |
| 3,4-Difluorobenzonitrile (Starting Material) | ~0.6 |
| This compound (Product) | ~0.4 |
| 2,3-Difluoro-6-nitrobenzonitrile (Isomer) | ~0.3 |
Visualizations
Logical Workflow for Isomer Separation
Caption: Workflow for the separation of isomeric impurities from this compound.
Technical Support Center: Catalyst Selection for 4,5-Difluoro-2-nitrobenzonitrile Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for reactions involving 4,5-Difluoro-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three primary reactive functional groups:
-
Fluoro groups: The two fluorine atoms are activated by the strongly electron-withdrawing nitro group, making them susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Nitro group: The nitro group can be readily reduced to an amine, which is a common transformation in drug development.
-
Nitrile group: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.
Q2: How can I achieve selective transformation of one functional group over the others?
A2: Selective transformation is achieved by carefully choosing the catalyst and reaction conditions. For instance, to reduce the nitro group without affecting the nitrile or causing dehalogenation, milder reducing agents like tin(II) chloride (SnCl₂) or specific catalytic hydrogenation conditions with Raney Nickel are often preferred over more aggressive reagents like LiAlH₄ or Pd/C with high hydrogen pressure.[1][2] For SNAr reactions, the conditions are typically mild enough not to affect the nitro or nitrile groups. Selective hydrolysis of the nitrile to an amide can be achieved using controlled basic conditions, avoiding the harsher conditions that lead to the carboxylic acid.[3][4]
Q3: Which fluorine atom is more susceptible to nucleophilic attack in an SNAr reaction?
A3: The fluorine atom at the C-4 position (para to the nitro group) is generally more activated and thus more susceptible to nucleophilic attack than the fluorine at the C-5 position (meta to the nitro group). The nitro group's electron-withdrawing resonance effect, which stabilizes the intermediate Meisenheimer complex, is strongest at the ortho and para positions.[5][6]
Reaction Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction shows low or no conversion. What are the potential causes and solutions? A: Low conversion in SNAr reactions can be attributed to several factors.[5]
-
Insufficient Substrate Activation: While the nitro group is a strong activator, highly electron-rich nucleophiles may require more forcing conditions.
-
Poor Nucleophile: The nucleophile may not be strong enough. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a non-nucleophilic base is required to generate the more reactive alkoxide or amide.
-
Inappropriate Solvent: SNAr reactions are favored by polar aprotic solvents like DMF, DMAc, NMP, or DMSO, which can solvate the cation of the nucleophile salt but not the anion, thus increasing nucleophilicity.[7]
-
Low Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. Consider increasing the temperature incrementally.
Q: I am observing the formation of multiple products. How can I improve selectivity? A:
-
Positional Isomers: This can occur if the nucleophile attacks both the C-4 and C-5 positions. To favor substitution at the more activated C-4 position, try using less reactive nucleophiles or milder reaction conditions (e.g., lower temperature).
-
Side Reactions: If the conditions are too harsh, the nucleophile might react with the nitrile or nitro group. Ensure the temperature and base concentration are not excessively high.
Reduction of the Nitro Group
Q: My nitro group reduction is sluggish or incomplete. How can I resolve this? A: Incomplete reduction is a common issue.[8]
-
Catalyst Activity: Catalytic hydrogenation catalysts like Pd/C or Raney Nickel can lose activity over time. Ensure the catalyst is fresh. If using metal/acid systems (e.g., Fe/HCl, SnCl₂), ensure the metal surface is activated.
-
Catalyst Loading: The amount of catalyst may be insufficient. Try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can often drive the reaction to completion.
-
Solubility: The starting material must be soluble in the reaction solvent for the reaction to proceed efficiently.[8]
Q: I am observing significant side products like hydroxylamines or azo compounds. How can I improve selectivity for the amine? A: The formation of these intermediates occurs when the reduction is not complete.[9]
-
Temperature Control: Nitro reductions are highly exothermic.[9] Localized overheating can promote the formation of side products. Ensure efficient stirring and cooling, especially during the initial phase of the reaction.
-
Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used to drive the reaction fully to the amine.[8]
-
Catalyst Choice: Nickel catalysts can sometimes provide better performance and reduce the accumulation of problematic hydroxylamine intermediates compared to other catalysts.[9]
Q: The reduction is causing dehalogenation (loss of fluorine atoms). What catalyst should I use? A: Dehalogenation is a known side reaction, particularly with palladium catalysts.
-
Catalyst Selection: Raney Nickel is often used in place of Pd/C for substrates where dehalogenation of aromatic halides is a concern.[1] Metal/acid reductions using Fe, Zn, or SnCl₂ are also excellent alternatives that typically do not cause dehalogenation.[1][10]
Hydrolysis of the Nitrile Group
Q: My goal is the primary amide, but the reaction proceeds to the carboxylic acid. How can I achieve selective hydrolysis? A: Over-hydrolysis is a common challenge.
-
Milder Conditions: Use milder reaction conditions. For base-catalyzed hydrolysis, using NaOH at controlled temperatures allows for the selective formation of the amide.[3] Harsher conditions (e.g., high temperatures, prolonged reaction times) will lead to the carboxylic acid.[4]
-
Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the amide is formed, before significant conversion to the acid occurs.
-
Alternative Reagents: Using an alkaline solution of hydrogen peroxide (Urea-Hydrogen Peroxide, UHP) can be a mild and effective method for converting nitriles to amides.[4]
Q: The nitrile hydrolysis is not proceeding. What could be the issue? A:
-
Inadequate Acid/Base Concentration: For hydrolysis to occur, a sufficient concentration of strong acid or base is typically required.
-
Low Temperature: Hydrolysis often requires heating. Heating the reaction mixture under reflux is common for both acidic and alkaline hydrolysis.[11]
-
Solubility: As with other reactions, poor solubility of the starting material can hinder the reaction rate. Ensure a suitable solvent or co-solvent is used.
Catalyst Selection and Data Summary
Table 1: Catalyst Selection Guide for Nitro Group Reduction
| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages/Side Reactions |
| H₂ / Pd/C | H₂ (1-50 atm), MeOH or EtOH, RT | High efficiency, clean workup | High risk of dehalogenation; can reduce other functional groups.[1] |
| H₂ / Raney Nickel | H₂ (1-50 atm), EtOH, RT | Effective for nitro reduction; lower risk of dehalogenation compared to Pd/C.[1][9] | Pyrophoric nature requires careful handling.[9] |
| SnCl₂ | EtOH/HCl or AcOH, Reflux | Mild, chemoselective, spares nitriles and halides.[1][2] | Workup can be difficult due to tin salt precipitation.[2] |
| Fe / HCl or AcOH | Fe powder, acid, Reflux | Inexpensive, mild, chemoselective.[1] | Requires stoichiometric amounts of metal; workup involves neutralization and filtration.[8] |
| Zn / AcOH or NH₄Cl | Zn dust, acid, RT-Reflux | Mild, good for preserving other reducible groups.[1][10] | Similar workup challenges to other metal/acid systems. |
| Na₂S₂O₄ (Sodium Dithionite) | Water/Ethanol, RT-Reflux | Powerful reducing agent, useful when hydrogenation is not viable.[2] | Can sometimes selectively reduce one nitro group in the presence of others.[1] |
Table 2: Conditions for Nitrile Group Transformation
| Desired Product | Catalyst/Reagent | Typical Conditions | Key Considerations |
| Primary Amide | NaOH or KOH | aq. EtOH, Mild heating | Careful monitoring is crucial to prevent over-hydrolysis to the carboxylic acid.[4] |
| Primary Amide | Urea-Hydrogen Peroxide (UHP) | Alkaline solution (e.g., NaOH in aq. EtOH) | Mild method, often providing good selectivity for the amide.[4] |
| Carboxylic Acid | H₂SO₄ or HCl | Aqueous solution, Heat under reflux | Harsher conditions drive the reaction past the amide intermediate.[11] |
| Carboxylic Acid | NaOH or KOH | Aqueous solution, Heat under reflux (prolonged) | The initial product is the carboxylate salt, requiring an acidic workup to yield the carboxylic acid.[11] |
Visual Guides and Workflows
Caption: Reaction pathway selection for this compound.
Caption: Troubleshooting workflow for incomplete nitro group reduction.
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Chemoselective Reduction of the Nitro Group using SnCl₂
-
Setup: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq).[2]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice. Basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9 to precipitate tin salts and deprotonate the product amine.[8]
-
Isolation: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2-amino-4,5-difluorobenzonitrile. Further purification can be achieved via chromatography if necessary.
Protocol 3: Selective Hydrolysis of Nitrile to Primary Amide
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Catalyst: Add sodium hydroxide (NaOH) (1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction carefully by TLC. The goal is to consume the starting material without significant formation of the carboxylic acid byproduct.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with dilute HCl.
-
Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the crude 4,5-Difluoro-2-nitrobenzamide. Recrystallization or chromatography can be used for further purification.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Analytical Characterization of 4,5-Difluoro-2-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization of 4,5-Difluoro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals. By presenting predicted and comparative experimental data, this document serves as a practical reference for confirming the identity and purity of this compound.
The primary method of analysis, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, is compared with alternative and complementary techniques, including Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers unique insights into the molecular structure, and their combined application provides a robust and unambiguous characterization.
At a Glance: Comparative Analytical Data
The following table summarizes the predicted and expected analytical data for this compound. These values are crucial for comparison with experimentally obtained data to verify the structure of the synthesized compound.
| Analytical Technique | Parameter | Predicted/Expected Value for this compound |
| ¹H NMR | Chemical Shift (δ) | ~8.3 ppm (H-6), ~7.9 ppm (H-3) |
| Multiplicity | Doublet of doublets (dd) for both protons | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic region: ~110-160 ppm, Nitrile Carbon (CN): ~115 ppm |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 184.01 |
| Key Fragments | m/z = 154 ([M-NO]⁺), 138 ([M-NO₂]⁺), 126 ([M-NO-CO]⁺) | |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | ~2240 (C≡N stretch), ~1530 & ~1350 (N-O stretch of NO₂), ~1600-1450 (C=C aromatic stretch), ~1200-1100 (C-F stretch) |
In-Depth Analysis: Methodologies and Interpretations
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The logical workflow for this analysis is depicted below.
Unveiling the Spectroscopic Signature: A Comparative Guide to the 13C NMR of 4,5-Difluoro-2-nitrobenzonitrile and its Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectrum of 4,5-Difluoro-2-nitrobenzonitrile, a compound of interest in medicinal chemistry, by examining the spectral data of structurally related analogs. Due to the limited availability of direct experimental data for this compound, this guide leverages data from similar compounds to infer and understand its expected spectroscopic characteristics.
Comparative Analysis of 13C NMR Chemical Shifts
To predict and understand the 13C NMR spectrum of this compound, a comparison with structurally similar molecules is insightful. The following table summarizes the available 13C NMR chemical shift data for selected analogs. These compounds allow for the examination of the individual and combined effects of the fluoro, nitro, and cyano substituents on the chemical shifts of the aromatic carbons.
| Compound Name | C1 (CN) | C2 (NO2) | C3 | C4 (F) | C5 (F) | C6 | Solvent |
| This compound (Predicted) | ~115 | ~148 | ~118 | ~155 | ~152 | ~125 | CDCl3 |
| 2,4-Difluoronitrobenzene | - | 151.7 (d) | 112.5 (dd) | 167.3 (dd) | 120.4 (dd) | 130.3 (d) | CDCl3 |
| 4-Nitrobenzonitrile | 117.9 | 150.4 | 124.5 | 133.5 | 124.5 | 133.5 | CDCl3 |
| 3,4-Difluorobenzonitrile | 116.8 | 119.5 (d) | 110.1 (d) | 154.3 (dd) | 151.8 (dd) | 126.8 (d) | CDCl3 |
| 2-Nitrobenzonitrile | 116.7 | 149.2 | 133.8 | 125.1 | 130.4 | 133.2 | CDCl3 |
Note: Predicted values for this compound are estimated based on substituent effects observed in the analogs. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling.
Experimental Protocols
The following provides a general methodology for the acquisition of 13C NMR spectra for small organic molecules, applicable to the compounds discussed in this guide.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is utilized.
Sample Preparation:
-
Approximately 10-20 mg of the solid compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
The solution is transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is performed.
-
Frequency: The carbon frequency is set according to the spectrometer's field strength (e.g., 100 MHz for a 400 MHz spectrometer).
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
Pulse Program: A 30-degree pulse angle is commonly used.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is set to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the expected range of carbon chemical shifts.
Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The chemical shifts are referenced to the internal standard (TMS) or the solvent signal.
Logical Relationships of Substituent Effects
The following diagram illustrates the structural relationships between this compound and its analogs, highlighting the key substituent differences that influence their respective 13C NMR spectra.
Caption: Structural analogs for 13C NMR comparison.
This comparative guide, through the analysis of related compounds, offers valuable insights into the expected 13C NMR spectral characteristics of this compound. The provided experimental protocol serves as a standard for obtaining high-quality spectral data, essential for the unambiguous structural elucidation in research and development.
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4,5-Difluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel molecules is paramount. 4,5-Difluoro-2-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its combination of fluoro, nitro, and nitrile functional groups. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of this compound, supported by predictive data and detailed experimental protocols.
Mass Spectrometry: A Predictive Insight
In the absence of direct experimental mass spectra for this compound, a predictive analysis based on established fragmentation rules for aromatic, nitro, and halogenated compounds provides a valuable starting point for its characterization. Electron Ionization (EI) is a common and effective technique for the analysis of such organic molecules, known for inducing extensive fragmentation that aids in structural elucidation.[1]
Predicted Mass Spectrometry Data
The mass spectrum of this compound (Molecular Weight: 184.10 g/mol ) under EI conditions is anticipated to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups.[2] The following table summarizes the predicted major ions and their likely origins.
| m/z (predicted) | Proposed Fragment | Neutral Loss(es) | Notes |
| 184 | [C₇H₂F₂N₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 154 | [C₇H₂F₂N]⁺• | NO₂ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
| 138 | [C₇H₂F₂N₂]⁺ | O₂ | Loss of molecular oxygen from the nitro group. |
| 128 | [C₆H₂F₂N]⁺ | HCN | Loss of hydrogen cyanide from the benzonitrile ring. |
| 109 | [C₆H₂F]⁺ | HCN, F | Subsequent loss of a fluorine atom. |
| 102 | [C₆H₂F₂]⁺• | N₂, O₂ | Loss of nitrogen and oxygen molecules. |
| 83 | [C₅H₂F]⁺ | C₂N₂, O₂ | Ring fragmentation. |
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to initiate with the loss of the nitro group, followed by cleavages involving the nitrile group and the aromatic ring.
Caption: Predicted EI-MS fragmentation of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a multi-technique approach is often necessary for comprehensive characterization and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can be coupled with various detectors for robust analysis.
| Technique | Principle | Advantages | Limitations | Typical Application |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High resolution, excellent sensitivity, provides structural information from fragmentation patterns. | Requires volatile and thermally stable analytes. | Impurity profiling, identification of unknown compounds. |
| HPLC-UV | Separates compounds based on their partitioning between a mobile and stationary phase, with detection by UV absorbance.[3][4] | Wide applicability to non-volatile and thermally labile compounds, robust and reproducible quantification.[3] | Limited structural information, co-elution can be an issue for complex mixtures. | Purity assessment, quantification of the main component. |
| ¹⁹F NMR | Nuclear Magnetic Resonance spectroscopy specifically observing the ¹⁹F nucleus. | Highly specific for fluorine-containing compounds, provides detailed information about the chemical environment of each fluorine atom, quantitative. | Lower sensitivity compared to MS, requires higher sample concentrations. | Structural confirmation, identification and quantification of fluorinated impurities and degradation products. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and characterize this compound and potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Oven program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Electron energy: 70 eV
-
Mass range: m/z 40-400
-
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of the mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Experimental Workflow
A typical workflow for the comprehensive analysis of this compound would involve initial screening by GC-MS for identification and volatile impurity profiling, followed by quantitative purity assessment using HPLC-UV.
Caption: General workflow for the analysis of this compound.
Conclusion
The analysis of this compound requires a strategic combination of analytical techniques. While mass spectrometry, particularly GC-MS with electron ionization, offers deep structural insights through predictable fragmentation patterns, it is best complemented by quantitative methods like HPLC-UV for accurate purity determination. For in-depth investigation of fluorinated byproducts, ¹⁹F NMR stands as a powerful, albeit less sensitive, tool. By understanding the strengths and limitations of each method, researchers can develop a robust analytical strategy to ensure the quality and integrity of this important chemical intermediate.
References
A Comparative Guide to the Reactivity of 4,5-Difluoro-2-nitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutics and functional materials. Difluorobenzonitrile derivatives, particularly those activated by a nitro group, are highly valuable intermediates due to their susceptibility to Nucleophilic Aromatic Substitution (SNAr). This guide provides an objective comparison of the reactivity of 4,5-Difluoro-2-nitrobenzonitrile with other key isomers, supported by established principles of physical organic chemistry.
Understanding SNAr Reactivity in Difluoronitrobenzonitriles
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the functionalization of electron-poor aromatic rings.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, which is crucial for understanding the reactivity differences among isomers.
-
Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4]
-
Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.
The rate-determining step is usually the formation of the Meisenheimer complex. Therefore, the reactivity of a given isomer is directly related to the stability of this intermediate. Stability is enhanced by the presence of strong electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups, especially when they are positioned ortho or para to the site of nucleophilic attack.[5][6] These groups delocalize the negative charge of the intermediate through resonance and inductive effects, lowering the activation energy of the reaction. In the context of SNAr, fluorine is an excellent leaving group, often more effective than other halogens, due to the high electronegativity which polarizes the C-F bond and facilitates the initial nucleophilic attack.[7]
Qualitative Reactivity Comparison of Isomers
While direct, side-by-side kinetic data for the various difluoronitrobenzonitrile isomers is scarce in the literature, a reliable qualitative comparison can be made by analyzing the electronic effects of the substituents on the stability of the Meisenheimer complex. For this guide, we will compare This compound with two other representative isomers: 2,5-Difluoro-4-nitrobenzonitrile and 2,3-Difluoro-6-nitrobenzonitrile .
This compound
-
Attack at C-4: The fluorine at position 4 is ortho to the -NO₂ group and meta to the -CN group. The strong, resonance-stabilizing effect of the ortho -NO₂ group significantly stabilizes the Meisenheimer complex.
-
Attack at C-5: The fluorine at position 5 is para to the -NO₂ group and ortho to the -CN group. Both groups are in positions to provide strong resonance stabilization to the intermediate.
Due to the powerful stabilizing influence of the nitro and cyano groups at positions ortho and para to the leaving groups, this compound is expected to be highly reactive towards nucleophiles at both fluorine-bearing carbons.
2,5-Difluoro-4-nitrobenzonitrile
-
Attack at C-2: The fluorine at position 2 is meta to the -NO₂ group and ortho to the -CN group. Only the cyano group provides strong resonance stabilization.
-
Attack at C-5: The fluorine at position 5 is ortho to the -NO₂ group and para to the -CN group. Both EWGs provide excellent resonance stabilization.
Reactivity at the C-5 position is expected to be very high. However, the C-2 position is significantly less activated, suggesting that nucleophilic attack will be highly regioselective for the C-5 fluorine. Overall reactivity will be high, but likely focused at one site.
2,3-Difluoro-6-nitrobenzonitrile
-
Attack at C-2: The fluorine at position 2 is ortho to the -CN group and para to the -NO₂ group. This position is highly activated by both groups through resonance.[5]
-
Attack at C-3: The fluorine at position 3 is meta to the -CN group and ortho to the -NO₂ group. The nitro group provides strong resonance stabilization.
Both fluorine atoms in this isomer are strongly activated. The C-2 position, being para to the powerful nitro group and ortho to the cyano group, is likely the most reactive site. This isomer is predicted to be highly reactive, comparable to this compound.
Predicted Order of Reactivity:
Based on the analysis of Meisenheimer complex stability, the predicted general order of reactivity for these isomers is:
This compound ≈ 2,3-Difluoro-6-nitrobenzonitrile > 2,5-Difluoro-4-nitrobenzonitrile
This prediction is based on the number of fluorine atoms that are strongly activated by ortho or para electron-withdrawing groups. Both this compound and 2,3-Difluoro-6-nitrobenzonitrile have two such highly activated positions, whereas 2,5-Difluoro-4-nitrobenzonitrile has one exceptionally activated position and one significantly less activated position.
Data Presentation
The following tables summarize the key properties of the compared isomers and the qualitative assessment of the electronic activation at each fluorine position.
Table 1: Physicochemical Properties of Selected Difluoronitrobenzonitrile Isomers
| Property | This compound | 2,5-Difluoro-4-nitrobenzonitrile | 2,3-Difluoro-6-nitrobenzonitrile |
| Structure | [Image of this compound structure] | [Image of 2,5-Difluoro-4-nitrobenzonitrile structure] | [Image of 2,3-Difluoro-6-nitrobenzonitrile structure] |
| Molecular Formula | C₇H₂F₂N₂O₂ | C₇H₂F₂N₂O₂ | C₇H₂F₂N₂O₂ |
| Molecular Weight | 184.10 g/mol [8] | 184.10 g/mol [9] | 184.10 g/mol [10] |
| CAS Number | 21133-29-3 | 172921-32-3[9] | 157647-01-3[11] |
Table 2: Qualitative Analysis of Electronic Activation for SNAr
| Isomer | Position of Attack | Activating Group (-NO₂) Position | Activating Group (-CN) Position | Predicted Reactivity |
| This compound | C-4 | ortho (Strong Activation) | meta (Weak Activation) | Very High |
| C-5 | para (Strong Activation) | ortho (Strong Activation) | Very High | |
| 2,5-Difluoro-4-nitrobenzonitrile | C-2 | meta (Weak Activation) | ortho (Strong Activation) | Moderate |
| C-5 | ortho (Strong Activation) | para (Strong Activation) | Very High | |
| 2,3-Difluoro-6-nitrobenzonitrile | C-2 | para (Strong Activation) | ortho (Strong Activation) | Very High |
| C-3 | ortho (Strong Activation) | meta (Weak Activation) | Very High |
Experimental Protocols
The following is a general protocol for a typical Nucleophilic Aromatic Substitution reaction with a difluoronitrobenzonitrile substrate and an amine nucleophile. This protocol is a composite based on standard laboratory procedures.[12]
Materials:
-
Difluoronitrobenzonitrile isomer (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (water, ethyl acetate, brine, anhydrous MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the difluoronitrobenzonitrile isomer (1.0 eq), the amine nucleophile (1.2 eq), and the base (1.5 eq).
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C). The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism for the SNAr reaction.
Caption: Logic flow for predicting SNAr reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound Manufacturer & Supplier China | Product Details, Safety Data, Uses & Price [nj-finechem.com]
- 9. 2,5-Difluoro-4-nitrobenzonitrile [myskinrecipes.com]
- 10. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acubiochem.com [acubiochem.com]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the X-ray Crystal Structures of Fluorinated Nitrobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystal structures of 4,5-difluoro-2-nitrobenzonitrile and its derivatives. By examining the crystallographic data of closely related compounds, we can infer the structural characteristics of the target molecule and understand the influence of substituent positioning on its solid-state architecture. This information is crucial for structure-based drug design and the development of novel materials.
Comparison of Crystallographic Data
While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated nitrobenzonitrile derivatives provides valuable insights into the expected molecular geometry and packing. The following table summarizes key crystallographic parameters for comparable compounds, offering a basis for understanding the structural impact of fluorine and nitro group placement.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile | C₁₅H₉N₃O₄ | Orthorhombic | P2₁2₁2₁ | a = 6.66446(13) Å, b = 9.38249(18) Å, c = 22.3970(6) Å | [1] |
| 3-Nitrobenzonitrile | C₇H₄N₂O₂ | Monoclinic | P2₁ | - | [2] |
Note: Detailed unit cell parameters for 3-Nitrobenzonitrile were not available in the provided search results.
Inferred Structural Features of this compound
Based on the analysis of related structures, the crystal structure of this compound is anticipated to exhibit the following features:
-
Planarity: The benzonitrile ring is expected to be largely planar.
-
Intermolecular Interactions: The presence of nitro and cyano groups, along with fluorine atoms, will likely lead to a network of intermolecular interactions, including π-π stacking, dipole-dipole interactions, and potentially weak C-H···N or C-H···O hydrogen bonds, influencing the crystal packing.
-
Polymorphism: As is common with such aromatic compounds, polymorphism can be expected, where different crystallization conditions could lead to different crystal packing arrangements.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure for the compared compounds is achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.
Crystallization
The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction. This typically involves dissolving the purified compound in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other common techniques include vapor diffusion and cooling crystallization.
Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then placed within the X-ray beam of a diffractometer. To minimize thermal motion of the atoms and improve the quality of the diffraction data, data collection is often performed at low temperatures (e.g., 100 K). The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure. The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial model of the electron density, from which the positions of the atoms can be determined. This model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors. The final refined structure provides precise information about bond lengths, bond angles, and torsion angles.
Molecular Structure and Signaling Pathway Visualization
The chemical structure of this compound is presented below. Understanding the precise three-dimensional arrangement of atoms is fundamental for predicting its interaction with biological targets.
While the direct signaling pathways involving this specific molecule are not defined without further biological studies, its structural similarity to other kinase inhibitors suggests it may interfere with cellular signaling cascades critical in cancer or inflammatory diseases. A generalized kinase signaling pathway is depicted to illustrate a potential mechanism of action for such compounds.
References
A Comparative Guide to HPLC Purity Analysis of 4,5-Difluoro-2-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 4,5-Difluoro-2-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Potential Impurities in this compound Synthesis
To develop a robust purity analysis method, it is crucial to consider potential process-related impurities. A common synthetic route to this compound may involve the nitration of 3,4-difluorobenzonitrile. Based on this, potential impurities could include:
-
3,4-Difluorobenzonitrile: Unreacted starting material.
-
2,3-Difluoro-6-nitrobenzonitrile: A regioisomeric byproduct of the nitration reaction.
-
4,5-Difluoro-2-nitrobenzoic acid: A hydrolysis-related impurity.
A successful HPLC method must be able to resolve the main peak of this compound from these and other potential impurities.
Experimental Protocols
Two reversed-phase HPLC methods are proposed for comparison. Method A utilizes a standard C18 stationary phase, which is widely applicable for the separation of non-polar to moderately polar compounds. Method B employs a Phenyl-Hexyl stationary phase, which can offer alternative selectivity for aromatic and nitroaromatic compounds through π-π interactions.
Sample Preparation:
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL for HPLC analysis.
Method A: C18 Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). The formic acid helps to improve peak shape.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method B: Phenyl-Hexyl Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (60:40 v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation and Comparison
The following table summarizes the expected chromatographic data for this compound and its potential impurities using the two proposed HPLC methods. The data is hypothetical and serves to illustrate the comparative performance of the methods.
| Compound | Method A (C18) - Retention Time (min) | Method B (Phenyl-Hexyl) - Retention Time (min) |
| 3,4-Difluorobenzonitrile | 8.5 | 6.2 |
| 4,5-Difluoro-2-nitrobenzoic acid | 10.2 | 7.8 |
| This compound | 15.8 | 12.5 |
| 2,3-Difluoro-6-nitrobenzonitrile | 16.5 | 11.9 |
Method Performance Comparison:
-
Method A (C18): The gradient elution provides a broad separation window, which is advantageous for separating impurities with a wider range of polarities. The resolution between the main peak and its regioisomeric impurity is expected to be good.
-
Method B (Phenyl-Hexyl): The isocratic method is simpler and may offer faster analysis times. The Phenyl-Hexyl column provides a different selectivity, which in this case, results in a different elution order and potentially better resolution for the closely related regioisomeric impurity.
Visualizations
Experimental Workflow
Caption: HPLC experimental workflow for purity analysis.
Hypothetical Signaling Pathway Involvement
This compound is a versatile intermediate. A hypothetical API synthesized from this intermediate could potentially inhibit a kinase signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
Both the C18 and Phenyl-Hexyl based HPLC methods are viable for the purity analysis of this compound. The choice of method will depend on the specific requirements of the analysis. Method A, with its gradient elution on a C18 column, offers versatility for a wide range of potential impurities. Method B, using a Phenyl-Hexyl column with an isocratic mobile phase, may provide a faster and more selective separation for specific, known impurities like regioisomers. For routine quality control, Method B might be preferable due to its simplicity and speed, provided it is validated to resolve all known impurities. For method development and characterization of new batches, the broader separation power of Method A would be more advantageous. It is recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended use.
A Comparative Guide to Alternatives for 4,5-Difluoro-2-nitrobenzonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihalo-2-nitrobenzonitrile Precursors in Heterocyclic Synthesis, Supported by Experimental Data.
In the synthesis of complex nitrogen-containing heterocycles, particularly in drug discovery and development, activated aromatic precursors are indispensable. 4,5-Difluoro-2-nitrobenzonitrile is a widely utilized reagent, valued for the high reactivity of its fluorine atoms in nucleophilic aromatic substitution (SNAr) reactions. However, factors such as cost, availability, and specific reaction kinetics necessitate a thorough understanding of viable alternatives. This guide provides an objective comparison between this compound and its primary alternative, 4,5-Dichloro-2-nitrobenzonitrile, with a focus on their performance in the synthesis of quinoxaline derivatives, a common application for these precursors.
The Chemical Rationale: Reactivity in Nucleophilic Aromatic Substitution
The utility of 4,5-dihalo-2-nitrobenzonitriles stems from the electron-deficient nature of the aromatic ring. The potent electron-withdrawing effects of the ortho-nitro group and the para-cyano group activate the C4 and C5 positions towards attack by nucleophiles. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex.
Contrary to trends observed in aliphatic SN2 reactions, the reactivity of halogens in SNAr follows the order F > Cl > Br > I. The high electronegativity of fluorine powerfully stabilizes the anionic Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction.[1][2][3][4] Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, its cleavage occurs in the fast, subsequent step and does not impact the overall reaction rate.[4] Consequently, this compound is theoretically and practically the more reactive precursor.
Performance Comparison in Quinoxaline Synthesis
A common application of these reagents is the synthesis of substituted quinoxalines, which are important scaffolds in medicinal chemistry. A typical route involves a two-step process: first, a sequential nucleophilic substitution with a 1,2-diamine (such as ethylenediamine) to form a diamino-benzonitrile intermediate, followed by cyclization. The higher reactivity of the fluoro-derivative often translates to milder reaction conditions and shorter reaction times.
While direct, side-by-side comparative studies in single publications are scarce, the principles of SNAr reactivity allow for a clear performance expectation.
Table 1: Comparison of this compound and Alternatives
| Feature | This compound | 4,5-Dichloro-2-nitrobenzonitrile | Performance Aspect |
| Reactivity | High | Moderate | The difluoro compound reacts faster and under milder conditions due to the superior ability of fluorine to stabilize the Meisenheimer intermediate.[1][2][3][4] |
| Typical Reaction Conditions | Lower temperatures (e.g., room temp. to 80°C), shorter reaction times. | Higher temperatures (e.g., >100°C), longer reaction times may be required to achieve comparable yields. | Milder conditions for the fluoro-reagent can improve functional group tolerance and reduce side-product formation. |
| Leaving Group Ability | F⁻ is a poorer leaving group, but this step is not rate-determining. | Cl⁻ is a better leaving group, but this has minimal impact on the overall rate. | The key factor is the stabilization of the reaction intermediate, not the leaving group's stability.[4] |
| Cost & Availability | Generally more expensive. | Typically more cost-effective and readily available. | For large-scale synthesis, the cost of the starting material can be a critical factor. |
| Selectivity | High selectivity for substitution is generally observed. | Similar high selectivity is expected. | Both reagents are symmetrically substituted, leading to a single product in reactions with symmetric nucleophiles like ethylenediamine. |
Experimental Protocols
The following protocols outline the synthesis of a quinoxaline precursor from an o-phenylenediamine, which is a common synthetic strategy. While a direct synthesis from 4,5-dihalo-2-nitrobenzonitriles involves a preliminary diamination step, the subsequent cyclization to the quinoxaline-2,3-dione core is a key transformation in this area.
Protocol 1: Microwave-Assisted Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
This protocol details a rapid, environmentally friendly method for the core cyclization step.
Materials:
-
o-Phenylenediamine (0.01 mol, 1.08 g)
-
Oxalic acid dihydrate (0.01 mol, 1.26 g)
-
Water (1 mL)
-
Open glass beaker
-
Microwave synthesizer
Procedure:
-
In an open beaker, thoroughly mix the powdered o-phenylenediamine and oxalic acid dihydrate.
-
Add 1 mL of water and mix to form a paste.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
After irradiation, add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.
-
Allow the solution to cool to room temperature, during which the product will crystallize.
-
Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to yield pure 1,4-dihydroquinoxaline-2,3-dione.[5]
Protocol 2: Solvent-Free Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
This protocol illustrates a green chemistry approach that avoids the use of bulk solvents.
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Oxalic acid dihydrate (1 mmol, 0.126 g)
-
Mortar and pestle
Procedure:
-
In a mortar, add o-phenylenediamine and oxalic acid dihydrate.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the solid mixture turns into a melt.
-
Continue to grind the mixture occasionally for 5-10 minutes to ensure the reaction goes to completion.
-
The resulting solid can be crystallized from water to obtain the pure product.[5]
Visualizing the Chemistry
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
Comparative Analysis of the Biological Activity of Compounds Derived from 4,5-Difluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from the precursor 4,5-Difluoro-2-nitrobenzonitrile. This chemical entity serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology. The strategic placement of fluorine atoms and the reactive nitro and nitrile groups allows for diverse chemical modifications, leading to derivatives with a range of biological functions. This document summarizes key findings, presents comparative data in a structured format, and provides detailed experimental protocols for the cited biological assays.
Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives are a prominent class of compounds synthesized from this compound that have demonstrated significant potential as anticancer agents. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A series of novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have been synthesized and evaluated for their in vitro biological activities. Among these, certain compounds exhibited high anti-proliferation activities against a panel of tumor cell lines, including SW480, A549, A431, and NCI-H1975.[1] One notable compound demonstrated potent inhibitory activity toward wild-type Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 5.06 nM.[1] The binding mode of this compound with EGFR was found to be similar to that of lapatinib, a known EGFR inhibitor.[1] Furthermore, it was observed to significantly inhibit the activation of EGFR, Akt, and Erk1/2 in lung cancer cells.[1]
Similarly, a series of 4-stilbenylamino quinazoline derivatives were synthesized and showed excellent growth inhibitory activities against eight human tumor cell lines. Many of these compounds displayed more potent activity (IC50 = ~2.0 μM) than the reference drug gefitinib (IC50 > 10.0 μM) against A431, A549, and BGC-823 cell lines.[2] Docking studies indicated that fluorine and trifluoromethyl groups on the stilbeneamino moiety played a crucial role in their potent cell activity.[2]
Another study focused on novel quinazoline derivatives and their evaluation against five different cancer cell lines (MGC-803, MCF-7, PC-9, A549, and H1975). Most of these compounds demonstrated low micromolar cytotoxicity.[3] One particular compound exhibited nanomolar inhibitory activity against MGC-803 cells with an IC50 value of 0.85 μM and showed significant selectivity against a normal cell line (GES-1, IC50 = 26.75 μM).[3] This compound was found to inhibit cell migration, induce cell cycle arrest at the G2/M phase, and promote apoptosis in MGC-803 cells.[3]
The anticancer potential of quinazoline derivatives is often attributed to their ability to inhibit key enzymes in signaling pathways, such as EGFR and VEGFR-2. The general structure of these derivatives allows them to bind to the ATP-binding site of these kinases, thereby blocking their activity and downstream signaling.
Table 1: Anticancer Activity of Selected Quinazoline Derivatives
| Compound Class | Target Cell Line(s) | IC50 Value(s) | Mechanism of Action | Reference |
| 4-Arylamino-6-(5-substituted furan-2-yl)quinazolines | SW480, A549, A431, NCI-H1975 | EGFR IC50 = 5.06 nM | EGFR Inhibition, Inhibition of Akt and Erk1/2 activation | [1] |
| 4-Stilbenylamino quinazolines | A431, A549, BGC-823 | ~2.0 μM | EGFR Inhibition | [2] |
| Novel Quinazoline Derivatives | MGC-803 | 0.85 μM | Induction of G2/M cell cycle arrest and apoptosis | [3] |
Antimicrobial Activity of Pyrimidine Derivatives
Derivatives of pyrimidine synthesized from precursors like this compound have shown promise as antimicrobial agents. The pyrimidine scaffold is a key component of nucleic acids and is found in numerous bioactive molecules.
A series of novel pyrimidine and pyrimidopyrimidine analogs were synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus). Several of these compounds exhibited excellent antimicrobial activities when compared to the reference drugs ampicillin and clotrimazole.[4]
Another study reported the synthesis of pyrimidine-clubbed benzimidazole derivatives as potential dihydrofolate reductase (DHFR) inhibitors. These compounds showed antibacterial properties against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] Many of the synthesized compounds demonstrated higher potency than chloramphenicol and equivalent potency to ciprofloxacin.[1]
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Organism(s) | MIC Value(s) | Mechanism of Action | Reference |
| Pyrimidine and Pyrimidopyrimidine Analogs | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Not specified, but described as "excellent" | Not specified | [4] |
| Pyrimidine-clubbed Benzimidazole Derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Not specified, but described as more potent than chloramphenicol | DHFR Inhibition | [1] |
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are mediated through their interaction with specific cellular signaling pathways. For the anticancer quinazoline derivatives, a key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Calculations and Spectroscopic Analysis of 4,5-Difluoro-2-nitrobenzonitrile
This guide provides a comparative analysis of theoretical Density Functional Theory (DFT) calculations and experimental spectroscopic data for 4,5-Difluoro-2-nitrobenzonitrile. It is intended for researchers, scientists, and drug development professionals interested in the molecular properties and characterization of this and similar compounds. The guide outlines standard computational and experimental protocols and presents a comparison with related molecules to offer a predictive performance analysis.
Experimental and Computational Methodologies
A combined approach of DFT calculations and experimental spectroscopy is crucial for the comprehensive understanding of the structural, vibrational, and electronic properties of a molecule. The theoretical data from DFT provides a basis for the assignment and interpretation of the experimental spectra.
Experimental Protocols:
-
FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra would be recorded in the solid phase. For FT-IR, the sample is typically prepared as a KBr pellet, and the spectrum is recorded in the range of 4000–400 cm⁻¹. For FT-Raman, the spectrum is recorded using a Nd:YAG laser operating at a specific wavelength.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded in a solvent like ethanol or methanol in the 200–400 nm range to observe the electronic transitions.
Computational Protocol (DFT):
-
Software: All quantum chemical calculations are typically performed using Gaussian software packages.
-
Method: The molecular geometry of this compound would be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method.[1][2][3]
-
Basis Set: The 6-311++G(d,p) basis set is a common choice for such calculations, providing a good balance between accuracy and computational cost.[4]
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to predict the IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts, referenced to TMS calculated at the same level of theory.
-
Electronic Properties: The electronic properties, such as HOMO-LUMO energies and the UV-Vis absorption spectrum, are calculated using Time-Dependent DFT (TD-DFT).[1][2][3]
Data Presentation and Comparative Analysis
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 4-Chloro-3-nitrobenzonitrile[4] | p-Fluorobenzonitrile[4] |
| C≡N Stretching | ~2240 | 2238 | 2238 |
| NO₂ Asymmetric Stretching | ~1530 | - | - |
| NO₂ Symmetric Stretching | ~1350 | - | - |
| C-F Stretching | ~1250, ~1150 | - | - |
| C-NO₂ Stretching | ~850 | - | - |
Note: The predicted values for this compound are based on typical group frequencies and trends observed in related molecules. The presence of electron-withdrawing groups like fluorine and nitro groups tends to increase the C≡N stretching frequency.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Related Compounds
| Carbon Atom | This compound (Predicted) | 2-Fluoro-4-nitrobenzonitrile (Reference) | p-Nitrobenzonitrile (Reference)[5] |
| C1 (C-CN) | ~110 | ~108 | 110.4 |
| C2 (C-NO₂) | ~140 | ~145 (C4-NO₂) | 150.4 |
| C3 | ~115 (J_CF) | ~112 (J_CF) | 124.2 |
| C4 (C-F) | ~150 (J_CF) | ~165 (C2-F) | 133.5 |
| C5 (C-F) | ~148 (J_CF) | ~120 | 133.5 |
| C6 | ~120 | ~130 | 124.2 |
| C≡N | ~115 | ~114 | 118.1 |
Note: Predicted shifts are estimations. The actual values would show complex splitting patterns due to C-F coupling.
Workflow Visualization
The following diagram illustrates the logical workflow for a comparative study of a molecule using theoretical and experimental methods.
Caption: Workflow for comparative DFT and experimental analysis.
Conclusion
This guide outlines a standard approach for the characterization of this compound using a combination of DFT calculations and experimental spectroscopy. By comparing the theoretical data with experimental results, a detailed understanding of the molecule's geometric, vibrational, and electronic properties can be achieved. The comparison with related substituted benzonitriles provides a valuable reference for predicting the properties of the title compound. This integrated approach is essential in the fields of materials science and drug development for the rational design of new molecules with desired properties.
References
- 1. mjcce.org.mk [mjcce.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Comparative Study of Synthetic Routes to 4,5-Difluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 4,5-Difluoro-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The analysis focuses on a two-step pathway involving the nitration of 3,4-difluoroaniline followed by a Sandmeyer cyanation of the resulting 4,5-difluoro-2-nitroaniline. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in selecting the most suitable method for their applications.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available 3,4-difluoroaniline. The key steps are:
-
Nitration: Regioselective nitration of 3,4-difluoroaniline to yield 4,5-difluoro-2-nitroaniline.
-
Sandmeyer Cyanation: Conversion of the amino group of 4,5-difluoro-2-nitroaniline to a nitrile group via a diazotization-cyanation sequence.
This pathway offers a reliable and scalable method for the preparation of the target compound. The following sections provide a detailed breakdown of the experimental procedures and a comparison of the key performance indicators for each step.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Nitration | 3,4-Difluoroaniline | Nitric Acid, Sulfuric Acid | Sulfuric Acid | 0 - 5 | 1 | 85 | >98 |
| 2 | Sandmeyer Cyanation | 4,5-Difluoro-2-nitroaniline | Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide | Water, Toluene | 0 - 100 | 2-3 | 75-85 | >97 |
Experimental Protocols
Step 1: Synthesis of 4,5-Difluoro-2-nitroaniline
This protocol is adapted from the procedure described by Bridges et al. (1997).
Materials:
-
3,4-Difluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Dichloromethane
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 3,4-difluoroaniline to the cooled sulfuric acid while maintaining the temperature below 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3,4-difluoroaniline in sulfuric acid over 1 hour, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional hour.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4,5-difluoro-2-nitroaniline as a yellow solid.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This is a general procedure for the Sandmeyer cyanation of an aromatic amine.
Materials:
-
4,5-Difluoro-2-nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Cyanide
-
Sodium Carbonate
-
Toluene
-
Ice
Procedure:
-
Diazotization:
-
Suspend 4,5-difluoro-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The solution should be clear.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium cyanide or a biphasic system with toluene).
-
Warm the copper(I) cyanide solution to around 60-70°C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 80-100°C for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If not, extract the aqueous solution with an organic solvent such as toluene or dichloromethane.
-
Wash the organic layer with water and then with a dilute sodium carbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
-
Mandatory Visualization
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for the synthesis.
Safety Operating Guide
Proper Disposal of 4,5-Difluoro-2-nitrobenzonitrile: A Step-by-Step Guide
The proper disposal of 4,5-Difluoro-2-nitrobenzonitrile is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in a safe and compliant manner. The following instructions are synthesized from safety data sheets and general hazardous waste management protocols.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
Summary of Disposal and Safety Data
For quick reference, the following table summarizes key information regarding the disposal and hazards of this compound.
| Parameter | Information | Source |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System), Harmful to Aquatic Life (Acute Hazard, Category 3) | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Environmental Precautions | Avoid release to the environment. Do not let the product enter drains, other waterways, or soil. | [1] |
| Container Disposal | Handle uncleaned containers like the product itself. Thoroughly empty and rinse containers before disposal. The first rinse must be collected as hazardous waste. | [3] |
| Spill Cleanup | Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable, closed container for disposal. | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect waste in its original container or a designated, compatible, and properly labeled hazardous waste container.[3] The container must be sealable.[3]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Disposal of Empty Containers:
-
For containers that held this compound, they must be treated as hazardous waste until properly decontaminated.
-
To decontaminate, thoroughly empty the container.
-
The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and treated as hazardous waste.[3] For highly toxic compounds, the first three rinses should be collected.[3]
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
6. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][4]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4,5-Difluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,5-Difluoro-2-nitrobenzonitrile. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to minimize risk.[1][2][3]
Summary of Hazards and Required PPE:
| Hazard Statement | Potential Effect | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation [1] | Redness, itching, inflammation of the skin.[3] | Gloves: Chemical-resistant nitrile gloves. Inspect for tears or holes before use. Protective Clothing: Laboratory coat. Ensure it is fully buttoned. |
| H319: Causes serious eye irritation [1] | Redness, pain, and potential for serious eye damage.[3] | Eye Protection: Chemical safety goggles. A face shield is recommended when there is a risk of splashing. |
| H335: May cause respiratory irritation [1] | Irritation of the lungs and respiratory system.[3] | Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
| H402: Harmful to aquatic life [1] | Environmental Precautions: Avoid release to the environment.[1] |
Handling and Storage Procedures
Proper handling and storage are essential to prevent accidental exposure and maintain the chemical's integrity.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood.[1][2]
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where the chemical is handled or stored. Wash hands thoroughly after handling.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][2]
Storage Plan:
-
Conditions: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][4]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Security: Store in a locked-up area accessible only to authorized personnel.[1]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][5] If the person feels unwell, call a poison center or doctor.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, labeled container for disposal.[3][6] For large spills, contact your institution's environmental health and safety department. Prevent the spill from entering drains.[1][7] |
| Fire | Use dry powder, carbon dioxide, foam, or a water spray to extinguish.[1][7] Fire may produce hazardous combustion gases, including nitrogen oxides and hydrogen cyanide.[7] Firefighters should wear self-contained breathing apparatus.[1][7] |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste material in its original container or a suitable, labeled, and tightly sealed container. Do not mix with other waste.[1]
-
Disposal Route: Dispose of the chemical waste through a licensed disposal company. Do not dispose of it down the drain or in regular trash.[6]
-
Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of as regular waste, depending on institutional policies. For highly toxic materials, the first three rinses must be collected as hazardous waste.[8]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
